molecular formula C9H6Br2S B1526586 6-Bromo-2-(bromomethyl)benzo[b]thiophene CAS No. 895550-11-5

6-Bromo-2-(bromomethyl)benzo[b]thiophene

Cat. No.: B1526586
CAS No.: 895550-11-5
M. Wt: 306.02 g/mol
InChI Key: HEGQUHMRICIJNP-UHFFFAOYSA-N
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Description

6-Bromo-2-(bromomethyl)benzo[b]thiophene is a useful research compound. Its molecular formula is C9H6Br2S and its molecular weight is 306.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2S/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGQUHMRICIJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Omipalisib (GSK2126458): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Physicochemical Properties, Biological Activity, and Experimental Applications of a Potent PI3K/mTOR Dual Inhibitor

Introduction

Omipalisib, also widely known by its development code GSK2126458, is a highly potent, orally bioavailable small molecule that has garnered significant interest within the scientific community for its dual inhibitory action against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Omipalisib, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo research settings, designed to support researchers, scientists, and drug development professionals in their exploration of this compound.

Chemical and Physical Properties

Omipalisib is a pyridylsulfonamide derivative with a complex aromatic structure.[6] While extensive biological data is available, a complete profile of its experimental physical properties is not widely published. The following tables summarize the known chemical identifiers and physicochemical properties of Omipalisib.

Table 1: Chemical Identifiers for Omipalisib
IdentifierValue
Primary Name Omipalisib[6]
Synonyms GSK2126458, GSK458[7]
CAS Number 1086062-66-9 (Current)[7][8], 895550-11-5 (Previous)
IUPAC Name 2,4-difluoro-N-[2-methoxy-5-[4-(4-pyridazin-4-yl)quinolin-6-yl]-3-pyridinyl]benzenesulfonamide
Molecular Formula C25H17F2N5O3S[8]
InChI Key CGBJSGAELGCMKE-UHFFFAOYSA-N[8]
SMILES COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F
Table 2: Physicochemical Properties of Omipalisib
PropertyValueSource
Molecular Weight 505.5 g/mol [8]
Appearance White to yellow solid or light yellow solid powder.[9]
Purity ≥98% (by HPLC)[4][8]
logP (calculated) 4.84[1]
Melting Point Not available in cited literature
Boiling Point Not available in cited literature
pKa Not available in cited literature
Solubility DMSO: ~5 mg/mL[7] to 50 mg/mL (with sonication) DMF: ~1 mg/mL[7] DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL[7] Ethanol: < 1 mg/mL (insoluble or slightly soluble) Water: < 1 mg/mL (insoluble or slightly soluble)
Storage and Stability Store as a solid at -20°C for up to 4 years.[7] Stock solutions in DMSO can be stored at -80°C for up to 1 year. It is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[9]

Mechanism of Action and Biological Activity

Omipalisib is a potent, ATP-competitive inhibitor of all Class I PI3K isoforms and both mTOR complexes, mTORC1 and mTORC2.[6] Its high affinity for these key signaling nodes results in the robust suppression of the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K.[5] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[5] Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell growth, proliferation, and survival. A key downstream effector of AKT is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[2] mTORC1 is a central regulator of protein synthesis, while mTORC2 is involved in the full activation of AKT.[2]

By inhibiting both PI3K and mTOR, Omipalisib effectively shuts down this critical signaling cascade at two key points. This dual inhibition prevents the feedback activation of AKT that can occur with mTORC1-selective inhibitors, leading to a more complete and sustained pathway blockade.[2] The inhibition of the PI3K/mTOR pathway by Omipalisib has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.[6] It may trigger the translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane, increasing its permeability and initiating apoptotic cell death.[6]

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits and activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Fully activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Phosphorylates Cell_Growth_Proliferation Cell Growth, Proliferation, Survival Downstream_Effectors->Cell_Growth_Proliferation Promotes Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Inhibits Omipalisib->mTORC2 Inhibits Omipalisib->mTORC1 Inhibits

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Omipalisib.

Experimental Protocols

The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific experimental systems.

In Vitro Cell-Based Assays

1. Preparation of Stock Solutions:

  • To prepare a stock solution, dissolve Omipalisib in anhydrous DMSO to a concentration of 10-50 mM. Sonication may be required to achieve complete dissolution, especially at higher concentrations.

  • It is recommended to use freshly opened DMSO, as moisture can reduce the solubility of the compound.

  • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):

  • Seed cells in a 96-well or 384-well plate at a density optimized for the specific cell line and assay duration.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of Omipalisib in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should typically not exceed 0.1% to avoid solvent toxicity.

  • Replace the existing medium with the medium containing the various concentrations of Omipalisib or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as MTT or CellTiter-Glo, following the manufacturer's instructions.

  • IC50 values for cell proliferation inhibition have been reported in the low nanomolar range for sensitive cell lines. For example, in T47D and BT474 breast cancer cells, the IC50 values were 3 nM and 2.4 nM, respectively.

3. Western Blot Analysis of Pathway Inhibition:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of Omipalisib for a specified duration (e.g., 2-24 hours).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probe the membranes with primary antibodies against key pathway proteins, such as phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and total S6.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • A significant reduction in the phosphorylation of AKT and S6 is expected upon treatment with Omipalisib.

In Vivo Animal Studies

1. Formulation for Oral Administration:

  • A common formulation for in vivo studies involves a multi-component vehicle. For example, a stock solution of Omipalisib in DMSO can be further diluted in a vehicle containing PEG300, Tween 80, and saline.

  • A specific formulation reported is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to add the solvents sequentially and ensure the solution is clear. Sonication may be necessary.

  • For animal studies, Omipalisib has also been dissolved in DMSO and then further diluted with sterile saline.

  • It is advisable to prepare the final dosing solution fresh on the day of use.

2. Dosing in Xenograft Models:

  • Omipalisib has demonstrated anti-tumor activity in various xenograft models.

  • The dosage can vary depending on the tumor model and the desired level of target engagement.

  • In a BT474 human breast cancer xenograft model, a dose of 300 μg/kg was shown to be effective.

  • In an esophageal squamous cell carcinoma xenograft model, doses of 1, 2, and 3 mg/kg administered for 4 weeks significantly delayed tumor growth.

  • In a study on idiopathic pulmonary fibrosis in humans, oral doses of 0.25 mg, 1 mg, and 2 mg twice daily were evaluated.

  • It is crucial to monitor the animals for any signs of toxicity, although studies have shown that Omipalisib is generally well-tolerated at effective doses.

Conclusion

Omipalisib (GSK2126458) is a powerful research tool for investigating the roles of the PI3K/mTOR signaling pathway in health and disease. Its high potency and dual inhibitory mechanism provide a robust method for interrogating this critical cellular pathway. This guide has consolidated the available physicochemical data and provided a framework for its experimental application. As with any potent inhibitor, careful experimental design and optimization are paramount to ensure the generation of reliable and reproducible data. The comprehensive information and protocols presented herein are intended to facilitate the effective use of Omipalisib in advancing our understanding of cellular signaling and developing novel therapeutic strategies.

References

  • Probes & Drugs. (n.d.). OMIPALISIB (PD010901, CGBJSGAELGCMKE-UHFFFAOYSA-N). Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2024, February 19). PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • LoRusso, P. M. (2016). Targeting the PI3K/Akt/mTOR signaling pathway.
  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Retrieved February 23, 2026, from [Link]

  • Basu, D., Salgado, C. M., Bauer, B., Khakoo, Y., Patel, J. R., Hoehl, R. M., Bertolini, D. M., Zabec, J., Brzozowski, M. R., & Reyes-Múgica, M. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics, 15(4), 239–248.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25167777, Omipalisib. PubChem. Retrieved February 23, 2026, from [Link]

  • Zhu, D. S., Dong, J. Y., Xu, Y. Y., Zhang, X. T., Fu, S. B., & Liu, W. (2020). Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. Medical Science Monitor, 26, e927106.
  • van der Aart, J., van der Heyden, M. A. G., Verkerk, A. O., van der Zwaan, C., van Amersfoorth, S. C. M., Schumacher, C. A., de Jonge, N., & van Veen, T. A. B. (2022). PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. Frontiers in Cardiovascular Medicine, 9, 943916.
  • Maher, T. M., Harrison, S. A., Lukey, P. T., Simpson, J. K., Bareille, P., van der Aar, J., van der Heyden, M. A. G., Verkerk, A. O., van der Zwaan, C., van Amersfoorth, S. C. M., Schumacher, C. A., de Jonge, N., & van Veen, T. A. B. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis.
  • Basu, D., Salgado, C. M., Bauer, B., Khakoo, Y., Patel, J. R., Hoehl, R. M., Bertolini, D. M., Zabec, J., Brzozowski, M. R., & Reyes-Múgica, M. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics, 15(4), 239–248.
  • Knight, S. D., Adams, N. D., Burgess, J. L., Chaudhari, A. M., Darcy, M. G., Donatelli, C. A., Luengo, J. I., Newlander, K. A., Parrish, C. A., Ridgers, L. H., Sarpong, M. A., Schmidt, S. J., Van Aller, G. S., Carson, J. D., Diamond, M. A., Elkins, P. A., Gardiner, C. M., Garver, E., Gilbert, S. A., … Dhanak, D. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43.
  • Inxight Drugs. (n.d.). OMIPALISIB. Retrieved February 23, 2026, from [Link]

  • Maher, T. M., et al. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis.
  • New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Retrieved February 23, 2026, from [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43.
  • RCSB PDB. (2010, June 23). 3L08: Structure of Pi3K gamma with a potent inhibitor: GSK2126458. Retrieved February 23, 2026, from [Link]

  • Inxight Drugs. (n.d.). OMIPALISIB. Retrieved February 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to Electrophilic Substitution on the 6-Bromobenzothiophene Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and advanced materials.[1] Its reactivity, particularly in electrophilic aromatic substitution (EAS), is of paramount importance for the synthesis of functionalized derivatives. This guide provides a detailed examination of the electrophilic substitution patterns on the 6-bromobenzothiophene core. We will dissect the fundamental principles governing regioselectivity, analyzing the interplay between the inherent reactivity of the benzothiophene ring system and the electronic influence of the C-6 bromo substituent. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering mechanistic insights and field-proven experimental protocols for key substitution reactions.

Introduction: The Enduring Significance of the Benzothiophene Scaffold

Benzo[b]thiophene, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore capable of engaging with a wide array of biological targets. This is evidenced by its presence in several FDA-approved drugs, including the osteoporosis treatment Raloxifene , the antipsychotic Brexpiprazole , and the anti-asthmatic Zileuton .[1] The strategic functionalization of this core is critical for modulating the pharmacological profile and physicochemical properties of drug candidates. Electrophilic aromatic substitution is the most direct and widely employed method for achieving such functionalization, making a thorough understanding of its regiochemical outcomes essential for rational drug design.

Fundamentals of Electrophilic Aromatic Substitution on Heterocyclic Systems

The General Mechanism: A Two-Step Process

Electrophilic aromatic substitution reactions proceed via a conserved two-step mechanism.[2][3] The initial and rate-determining step involves the attack of the π-electron system of the aromatic ring on a potent electrophile (E+), disrupting the aromaticity to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring the aromatic system and yielding the substituted product.[2]

Figure 1: General mechanism of electrophilic aromatic substitution.

Regioselectivity in Unsubstituted Benzothiophene

In the parent benzo[b]thiophene system, the thiophene ring is significantly more activated towards electrophilic attack than the fused benzene ring. The regioselectivity is dictated by the stability of the intermediate sigma complex.

  • Attack at C3: This is often the kinetically favored position. The resulting positive charge can be delocalized onto the sulfur atom through resonance without disrupting the aromatic sextet of the benzene ring, leading to a particularly stable intermediate.[5]

  • Attack at C2: Attack at this position is also common and can be thermodynamically favored in some cases. The stability of the C2-adduct is comparable to the C3-adduct.

  • Attack on the Benzene Ring (C4, C5, C6, C7): These positions are generally less reactive. Electrophilic attack requires harsher conditions and typically occurs only when the more reactive C2 and C3 positions are blocked.

Directing Effects on the 6-Bromobenzothiophene Core

The introduction of a bromine atom at the C-6 position creates a more complex electronic landscape. The ultimate site of substitution is determined by the cumulative influence of the heterocyclic core and the halogen substituent.

Electronic Influence of the Bromine Substituent

The bromine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the ring through the sigma bond framework. This effect is deactivating, making the entire molecule less reactive towards electrophiles than unsubstituted benzothiophene.

  • Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π-system. This resonance effect increases electron density at the positions ortho (C5, C7) and para (no true para on the same ring) to the bromine atom. This effect is directing.[6]

While halogens are deactivating overall, their resonance effect makes them ortho, para-directors.

A Unified View of Regioselectivity

On the 6-bromobenzothiophene core, a competition arises between the inherently reactive thiophene ring (C2/C3) and the positions on the benzene ring activated by the bromine's resonance effect (C5/C7). The outcome is highly dependent on the nature of the electrophile and the reaction conditions.

  • For highly reactive electrophiles or under kinetic control: Substitution is likely to occur at the most nucleophilic positions, C3 or C2.

  • For less reactive electrophiles or under thermodynamic control: The directing influence of the 6-bromo group may become more pronounced, potentially leading to substitution at C5 or C7.

Figure 2: Competing directing effects on the 6-bromobenzothiophene core.

Key Electrophilic Substitution Reactions and Protocols

This section details common EAS reactions, providing mechanistic rationale and actionable protocols.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces a ketone functionality, a versatile handle for further synthetic transformations.[7] The reaction employs an acyl chloride or anhydride with a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate a highly electrophilic acylium ion. Importantly, the resulting ketone product is deactivated, which conveniently prevents over-acylation.[8]

Regioselectivity: For benzothiophene systems, acylation generally favors the C2 and C3 positions. The presence of the deactivating 6-bromo group is unlikely to shift the preference to the benzene ring, with substitution expected primarily at C2 or C3.

Protocol: Friedel-Crafts Acylation of 6-Bromobenzothiophene

  • Materials:

    • 6-Bromobenzothiophene (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Anhydrous aluminum trichloride (AlCl₃) (1.3 eq)

    • Anhydrous dichloromethane (DCM)

    • Ice-water bath

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous AlCl₃ (1.3 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add acetyl chloride (1.2 eq) dropwise to the suspension with vigorous stirring. Allow the mixture to stir for 15 minutes at 0 °C.

    • Add a solution of 6-bromobenzothiophene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by 1 M HCl.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the product isomers (2-acetyl- and 3-acetyl-6-bromobenzothiophene) using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and determine the regiochemical ratio.

Nitration

Nitration introduces a nitro (-NO₂) group, which is a powerful electron-withdrawing group and a precursor to an amino group. Thiophene-containing systems can be sensitive to standard nitrating conditions (conc. HNO₃/H₂SO₄), which can cause oxidation and degradation.[9] Milder reagents are often required.

Regioselectivity: Studies on 3-substituted benzothiophenes show that nitration under certain conditions can favor substitution on the benzene ring, with a preference order of 6 > 5 > 4 > 7.[10] For 6-bromobenzothiophene, this suggests that nitration might occur at the C4, C5, or C7 positions, in competition with the highly activated C3 position. The outcome will be highly dependent on the nitrating agent and conditions.[11]

Protocol: Nitration of 6-Bromobenzothiophene

  • Materials:

    • 6-Bromobenzothiophene (1.0 eq)

    • Fuming nitric acid (HNO₃) (1.1 eq)

    • Acetic anhydride

    • Acetic acid

    • Ice-salt bath

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, dissolve 6-bromobenzothiophene (1.0 eq) in a mixture of acetic acid and acetic anhydride.

    • Cool the solution to -10 °C using an ice-salt bath.

    • Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic acid, ensuring the internal temperature does not rise above -5 °C.

    • Stir the mixture at this temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification & Characterization:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid).

    • Isolate and characterize the different nitro-isomers using chromatographic and spectroscopic techniques to determine the regioselectivity of the reaction.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[12][13] The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14]

Regioselectivity: As a reaction that proceeds well on electron-rich systems, formylation is expected to occur preferentially on the thiophene ring of 6-bromobenzothiophene, most likely at the C3 position.

Experimental_Workflow A 1. Reagent Setup (Inert Atmosphere, 0 °C) B 2. Reaction (Dropwise addition, Stirring) A->B Add Reactants C 3. Work-up (Quench, Extraction, Wash) B->C Reaction Complete D 4. Purification (Column Chromatography) C->D Crude Product E 5. Analysis (NMR, MS, etc.) D->E Purified Product

Figure 3: A typical experimental workflow for electrophilic substitution.

Summary of Regioselectivity

The regiochemical outcome of electrophilic substitution on 6-bromobenzothiophene is a delicate balance of competing factors. The following table summarizes the expected major products based on mechanistic principles. Experimental verification is crucial for each specific substrate and condition.

ReactionReagentsExpected Major Site(s)Rationale
Friedel-Crafts Acylation RCOCl, AlCl₃C2 / C3 The highly reactive acylium ion attacks the most nucleophilic thiophene ring.
Nitration HNO₃, Ac₂OC3 / C4 / C7 Competition between thiophene ring activation and the ortho-directing effect of the C6-bromo group.
Halogenation Br₂, FeBr₃C2 / C3 Similar to acylation, attack on the more activated thiophene ring is expected.
Vilsmeier-Haack POCl₃, DMFC3 The mild electrophile selectively attacks the most electron-rich C3 position.

Conclusion

The 6-bromobenzothiophene core presents a nuanced landscape for electrophilic substitution. While the thiophene ring positions C2 and C3 remain the most inherently reactive sites, the deactivating yet ortho, para-directing nature of the C-6 bromo substituent introduces competitive pathways leading to substitution on the benzene moiety. The choice of electrophile and the precise control of reaction conditions are therefore critical levers for directing the reaction toward the desired regioisomer. The protocols and mechanistic discussions provided in this guide offer a robust framework for scientists and researchers to navigate the synthesis of novel 6-bromobenzothiophene derivatives, enabling the continued exploration of this vital scaffold in drug discovery and materials science.

References

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The Benzothiophene Scaffold: A Privileged Motif in Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzothiophene Core

The benzothiophene scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its inherent structural features, including a planar, electron-rich system, grant it the ability to engage in a multitude of interactions with biological macromolecules. This has led to the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases.[1][2] This guide provides a comprehensive exploration of the molecular mechanisms through which benzothiophene derivatives exert their biological effects, with a focus on their roles as enzyme inhibitors, receptor modulators, and antimicrobial and anticancer agents. We will delve into the causality behind experimental designs and provide detailed protocols to empower researchers in their pursuit of novel therapeutics based on this versatile scaffold.

I. Benzothiophene Derivatives as Kinase Inhibitors: Targeting Cellular Signaling Cascades

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Benzothiophene derivatives have emerged as a promising class of kinase inhibitors, often targeting multiple kinases simultaneously to overcome chemoresistance.[3][4]

A. Mechanism of Action: Competitive and Allosteric Inhibition

The primary mechanism by which benzothiophene derivatives inhibit kinase activity is through competitive binding at the ATP-binding site. The planar benzothiophene ring can form key hydrophobic and aromatic interactions within the pocket, while strategically placed substituents can form hydrogen bonds with hinge region residues, effectively blocking ATP from binding and preventing the phosphorylation of substrate proteins.

Some derivatives have also been shown to act as allosteric inhibitors, binding to sites distinct from the ATP pocket and inducing conformational changes that render the kinase inactive.[5] Molecular docking and X-ray crystallography studies have been instrumental in elucidating the precise binding modes of these inhibitors, revealing critical interactions with specific amino acid residues that dictate their potency and selectivity.[6][7]

B. Downstream Signaling Consequences

By inhibiting key kinases, benzothiophene derivatives can disrupt critical signaling pathways, such as the JAK/STAT and PI3K/AKT pathways, which are often constitutively active in cancer cells.[8][9] This disruption can lead to a cascade of downstream effects, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell migration and proliferation.[3][10] For instance, certain benzo[b]thiophenesulphonamide 1,1-dioxide derivatives have been shown to induce apoptosis through a reactive oxygen species (ROS)-mediated process, involving mitochondrial dysfunction and caspase activation.[11]

cluster_0 Benzothiophene Kinase Inhibitor Action Benzothiophene Derivative Benzothiophene Derivative Kinase (e.g., JAK, AKT) Kinase (e.g., JAK, AKT) Benzothiophene Derivative->Kinase (e.g., JAK, AKT) Binds to ATP pocket Downstream Substrate Downstream Substrate Kinase (e.g., JAK, AKT)->Downstream Substrate Inhibited Phosphorylation ATP ATP ATP->Kinase (e.g., JAK, AKT) Blocked Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylated Substrate->Cell Proliferation & Survival Decreased Signaling Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Induction

Signaling pathway of benzothiophene kinase inhibitors.
C. Experimental Validation: In Vitro Kinase Inhibition Assay

The inhibitory potential of benzothiophene derivatives against specific kinases is typically quantified using in vitro kinase inhibition assays. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

  • Reagent Preparation:

    • Prepare the kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test benzothiophene derivative in DMSO. Perform serial dilutions to create a range of concentrations.

    • Prepare solutions of the target kinase, substrate (e.g., a specific peptide), and ATP at appropriate concentrations in the kinase assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the kinase assay buffer, the test compound dilutions, the kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

D. Quantitative Data Summary: Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Reference
16bClk411[3][4]
16bDRAK187[3][4]
16bHaspin125.7[3][4]
6oSTAT3(IC50 against SMMC-7721 cells: 2.4-6.0 µM)[5]

II. Targeting the Cytoskeleton: Benzothiophene Derivatives as Tubulin Polymerization Inhibitors

The microtubule network is a dynamic and essential component of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Consequently, it is a well-established target for anticancer drug development. Several benzothiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[12][13]

A. Mechanism of Action: Destabilizing Microtubule Dynamics

These compounds typically exert their effects by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, mitotic arrest, and ultimately, apoptosis.[13][14] The trimethoxyphenyl moiety is a common structural feature in many of these inhibitors, contributing significantly to their binding affinity.[12]

cluster_1 Tubulin Polymerization Inhibition by Benzothiophenes Benzothiophene Derivative Benzothiophene Derivative Tubulin Dimers Tubulin Dimers Benzothiophene Derivative->Tubulin Dimers Binds to Colchicine Site Microtubule Microtubule Tubulin Dimers->Microtubule Inhibits Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Disruption Cell Division Cell Division Mitotic Spindle->Cell Division Arrest Apoptosis Apoptosis Cell Division->Apoptosis Induction

Mechanism of tubulin polymerization inhibition.
B. Experimental Validation: In Vitro Tubulin Polymerization Assay

The effect of benzothiophene derivatives on microtubule formation can be quantitatively assessed using an in vitro tubulin polymerization assay. This assay monitors the change in turbidity or fluorescence as tubulin monomers polymerize into microtubules.

Protocol: Turbidity-Based Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of GTP and the test benzothiophene derivative.

  • Assay Setup:

    • Pre-warm a microplate reader to 37°C.

    • On ice, add the test compound or vehicle control to the wells of a 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin solution containing GTP to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[15]

  • Data Analysis:

    • Plot the absorbance against time for each condition.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 for polymerization inhibition can be calculated.

C. Quantitative Data Summary: Tubulin Polymerization Inhibition
Compound IDTubulin Polymerization IC50 (µM)Reference
Thiophene analogue 361.7[16]
Naphthalene-thiazole derivative 553.3[16]
Benzoxazole-chalcone derivative 11a4.51[13]
Quinazolinone derivative 86b6.24[14]
Thiophene carboxamide 135c6.19[14]
Benzoxazole-chalcone derivative 21a8.4[13]

III. Modulating Neurotransmission: Benzothiophene Derivatives as Cholinesterase Inhibitors

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Benzothiophene derivatives have shown promise as effective cholinesterase inhibitors.[17]

A. Mechanism of Action: Blocking the Active Site Gorge

The inhibitory activity of benzothiophene derivatives against cholinesterases stems from their ability to interact with the active site of the enzyme. Molecular docking studies suggest that the benzothiophene core can establish hydrophobic and π-π stacking interactions within the enzyme's catalytic gorge, while substituents can form hydrogen bonds with key amino acid residues, thereby blocking substrate access to the catalytic triad.[1][18]

B. Experimental Validation: Cholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to determine cholinesterase activity and the inhibitory potential of compounds.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare solutions of AChE or BChE, the test benzothiophene derivative, acetylthiocholine (or butyrylthiocholine) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding the substrate and DTNB.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Acquisition:

    • Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Determine the percent inhibition and calculate the IC50 value.

C. Quantitative Data Summary: Cholinesterase Inhibitory Activity
Compound IDTarget EnzymeIC50 (µM)Reference
5hBChE24.35[17][19]
Galantamine (Reference)BChE28.08[17][19]
5fAChE62.10[17][19]
Thiophene derivativeAChE20.8 - 121.7[17]

IV. Combating Pathogens: The Antimicrobial Potential of Benzothiophene Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[20][21]

A. Mechanism of Action: A Multifaceted Approach

The precise mechanisms of antimicrobial action for many benzothiophene derivatives are still under investigation and are likely multifaceted. Potential mechanisms include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzothiophene scaffold may facilitate its insertion into the microbial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Essential Enzymes: These compounds may inhibit key microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

  • Interference with Biofilm Formation: Some derivatives may inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.

B. Experimental Validation: Antimicrobial Susceptibility Testing

The antimicrobial efficacy of benzothiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test benzothiophene derivative in a suitable broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microbe + broth) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]

C. Quantitative Data Summary: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Various derivativesCandida species32 - 64[20]
Various derivativesE. coli (with PMB)8 - 64[20]
2b, 2c, 2e, 3c, 3hStaphylococcus aureusSignificant activity[21]
3bE. coli1.11 µM[23]
3bP. aeruginosa1.00 µM[23]
3bSalmonella0.54 µM[23]
3bS. aureus1.11 µM[23]
Acylhydrazone I.pS. aureus≥ 128[24]
Thiophene derivativesS. aureus0.5[25]
Benzimidazolo benzothiophenesKlebsiella pneumoniae20[26]

V. Interacting with Nuclear Receptors: Benzothiophene-Based Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. The benzothiophene derivative raloxifene is a clinically important SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[14][27]

A. Mechanism of Action: Differential Recruitment of Co-regulators

Benzothiophene SERMs bind to estrogen receptors (ERα and ERβ) and induce a specific conformational change in the receptor. This altered conformation dictates the recruitment of either co-activators or co-repressors to the receptor-ligand complex, leading to tissue-specific gene expression. In breast and uterine tissue, benzothiophene SERMs typically act as antagonists, recruiting co-repressors and inhibiting the proliferative effects of estrogen. In bone, they act as agonists, recruiting co-activators and promoting bone density.[22][27]

Recent studies have also revealed ER-independent mechanisms of action. For instance, some benzothiophene SERMs can provide neuroprotection through a G-protein coupled receptor 30 (GPR30)-dependent pathway.[28]

cluster_2 Mechanism of Benzothiophene SERMs Benzothiophene SERM Benzothiophene SERM Estrogen Receptor (ER) Estrogen Receptor (ER) Benzothiophene SERM->Estrogen Receptor (ER) Binds and induces conformational change Co-activators Co-activators Estrogen Receptor (ER)->Co-activators Recruits in Bone Co-repressors Co-repressors Estrogen Receptor (ER)->Co-repressors Recruits in Breast Gene Transcription (Bone) Gene Transcription (Bone) Co-activators->Gene Transcription (Bone) Activates Gene Transcription (Breast) Gene Transcription (Breast) Co-repressors->Gene Transcription (Breast) Inhibits

Tissue-specific action of benzothiophene SERMs.
B. Experimental Validation: Estrogen Receptor Competitive Binding Assay

The affinity of benzothiophene derivatives for the estrogen receptor is determined using a competitive binding assay.

Protocol: Estrogen Receptor Competitive Binding Assay

  • Preparation of Uterine Cytosol:

    • Prepare cytosol containing estrogen receptors from the uteri of ovariectomized rats.

  • Assay Procedure:

    • Incubate the uterine cytosol with a constant concentration of radiolabeled estradiol ([³H]-E2) and increasing concentrations of the unlabeled test benzothiophene derivative.

  • Separation and Detection:

    • Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite precipitation.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of bound [³H]-E2 against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled estradiol. The binding affinity (Ki) can then be calculated.

C. Quantitative Data Summary: Estrogen Receptor Binding Affinity
CompoundERα/ERβ SelectivityReference
Family of benzothiophene SERMs1.2- to 67-fold[27][29]

Conclusion: A Scaffold of Continued Promise

The benzothiophene core continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its versatility allows for the fine-tuning of biological activity across a wide range of targets. A thorough understanding of the molecular mechanisms of action, coupled with robust experimental validation, is paramount for the rational design of next-generation benzothiophene-based drugs. This guide has provided a framework for understanding these mechanisms and the experimental approaches required to elucidate them, with the aim of empowering researchers to unlock the full therapeutic potential of this privileged heterocyclic system.

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  • Gallardo-Macias, R., Russo, R., Sherwood, M., Jaskowski, M., Nasser, W., Sharma, P., ... & Penthala, N. R. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078.
  • Schweicher, G., Lemaur, V., Niebel, C., Ruzié, C., Diao, Y., Straub, O., ... & Geerts, Y. H. (2014). Polymorph screening at surfaces of a benzothienobenzothiophene derivative: discovering new solvate forms.

Sources

The Versatility of the 6-Bromobenzothiophene Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and the presence of a sulfur atom allow for diverse interactions with biological targets.[1] Among its many derivatives, 6-bromobenzothiophene has emerged as a particularly valuable building block in drug discovery. The bromine atom at the 6-position not only serves as a handle for further synthetic elaboration through cross-coupling reactions but also influences the electronic properties and biological activity of the resulting molecules.[3] This guide provides a comprehensive overview of the applications of the 6-bromobenzothiophene moiety in medicinal chemistry, with a focus on its role in the development of anticancer agents, selective estrogen receptor modulators (SERMs), and enzyme inhibitors.

The Strategic Importance of the 6-Bromo Substituent

The presence of a bromine atom at the 6-position of the benzothiophene ring offers several strategic advantages in drug design and development:

  • Synthetic Versatility: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

  • Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can influence the lipophilicity, polarity, and metabolic stability of the molecule, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.

  • Enhanced Biological Activity: In many cases, the 6-bromo substituent has been shown to be crucial for potent biological activity. It can engage in specific halogen bonding interactions with the target protein or contribute to a favorable overall electronic profile for binding.

Anticancer Applications: Targeting Key Oncogenic Pathways

The 6-bromobenzothiophene scaffold has been successfully incorporated into a variety of anticancer agents that target different mechanisms of cancer cell proliferation and survival.

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[4] The 6-nitrobenzo[b]thiophene 1,1-dioxide, known as Stattic, is a well-known STAT3 inhibitor.[5][6] Recently, derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide, obtained from the reduction of Stattic, have been explored to improve its drug-like properties.[5][7]

One promising derivative, K2071 (6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide), has demonstrated not only STAT3 inhibitory activity but also antimitotic effects, leading to cell cycle arrest in the prophase.[5][7][8] Structure-activity relationship studies revealed that the double bond between the C2 and C3 positions of the benzothiophene core and the para-methoxyphenyl motif are essential for its cytotoxic and mitotic poisoning activities.[7]

Experimental Protocol: Synthesis of 6-Aminobenzo[b]thiophene 1,1-Dioxide (4) from Benzo[b]thiophene (1) [6][7]

  • Oxidation: To a solution of benzo[b]thiophene (1) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford benzo[b]thiophene 1,1-dioxide (2).

  • Nitration: Add the benzo[b]thiophene 1,1-dioxide (2) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C. Stir the reaction mixture at this temperature for a specified time and then pour it onto ice. Filter the resulting precipitate, wash with water until neutral, and dry to obtain 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic, 3).

  • Reduction: To a suspension of the 6-nitrobenzo[b]thiophene 1,1-dioxide (3) in a mixture of ethanol and water, add iron powder and ammonium chloride. Heat the mixture at reflux for several hours. After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-aminobenzo[b]thiophene 1,1-dioxide (4).

Biological Assay Protocol: STAT3 Inhibition Assay by Western Blot [7][9]

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., human glioblastoma A-172 cells) in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the 6-bromobenzothiophene derivative or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • STAT3 Activation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4 °C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phospho-STAT3 to total STAT3.

Other Kinase Inhibition

The benzothiophene scaffold has been utilized in the design of inhibitors for various other kinases implicated in cancer. For instance, derivatives of 6H-benzo[b]indeno[1,2-d]thiophen-6-one have been synthesized and evaluated as inhibitors of DYRK1A, CLK1, CLK4, and haspin kinases.[10][11]

Selective Estrogen Receptor Modulators (SERMs)

6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene, the core of the well-known SERM raloxifene, has been a focal point for the development of new SERMs for the treatment of osteoporosis and breast cancer.[1][12] The 6-hydroxy group is a critical pharmacophoric element, engaging in key hydrogen bonding interactions with the estrogen receptor (ER).[1]

Structure-activity relationship studies on raloxifene analogs have demonstrated the importance of the substituent at the 6-position of the benzothiophene ring.[13] While a hydroxyl group is optimal for high ER binding affinity, modifications at this position, including the introduction of a bromine atom, have been explored to modulate the biological activity profile.[12] The synthesis of C6-substituted raloxifene derivatives often involves the use of 6-bromobenzothiophene as a key intermediate, which can be further functionalized.[12]

Table 1: Biological Activity of Selected Benzothiophene-Based Compounds

Compound IDTargetCell Line/AssayIC50/ActivityReference(s)
K2071 STAT3MDA-MB-231 (breast cancer)1.5 µM[7]
Compound 4k DYRK1AKinase Assay35 nM[10][11]
Compound 4k CLK1Kinase Assay20 nM[10][11]
Compound 4k CLK4Kinase Assay26 nM[10][11]
Compound 4k HaspinKinase Assay76 nM[10][11]
Compound 5f AChEEnzyme Assay62.10 µM[14]
Compound 5h BChEEnzyme Assay24.35 µM[14]

Enzyme Inhibition

The 6-bromobenzothiophene scaffold has also been incorporated into inhibitors of other important enzymes in medicinal chemistry.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[10] Its overexpression in many cancers leads to an immunosuppressive tumor microenvironment.[10] Imidazothiazole derivatives have been identified as novel IDO1 inhibitors, and structure-activity relationship studies have shown that halogen substitutions, including bromine, on the phenyl ring can enhance inhibitory activity.[10]

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Tryptophan->IDO1 Substrate N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine Catalyzes Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Immunosuppression Immunosuppression (T-cell anergy) Kynurenine->Immunosuppression Bromobenzothiophene_Inhibitor 6-Bromobenzothiophene-based IDO1 Inhibitor Bromobenzothiophene_Inhibitor->IDO1 Inhibits

Caption: Inhibition of the IDO1 pathway by 6-bromobenzothiophene-based inhibitors.

Biological Assay Protocol: IDO1 Inhibition Assay [15][16][17][18]

  • Reagents and Buffers: Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), a solution of recombinant human IDO1 enzyme, L-tryptophan (substrate), and the test compounds (dissolved in DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the IDO1 enzyme. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the reaction by adding L-tryptophan to all wells.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding trichloroacetic acid. This also serves to hydrolyze the product, N-formylkynurenine, to kynurenine. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to form a yellow-colored product.

  • Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 480-492 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with BRCA mutations. The development of novel PARP inhibitors with improved potency and selectivity is an active area of research. While specific examples of 6-bromobenzothiophene-based PARP inhibitors are less common in the readily available literature, the benzothiophene scaffold itself has been explored for this purpose. The synthetic accessibility of 6-bromobenzothiophene makes it an attractive starting material for the design and synthesis of new PARP inhibitors.

Synthetic_Scheme start 6-Bromobenzothiophene intermediate1 Aryl/Heteroaryl-substituted 6-Bromobenzothiophene start->intermediate1 Suzuki/Sonogashira Coupling intermediate2 Functionalized Benzothiophene Derivative intermediate1->intermediate2 Further Functionalization final_product Bioactive Molecule (e.g., Kinase Inhibitor, SERM) intermediate2->final_product Final Modification

Caption: General synthetic workflow utilizing 6-bromobenzothiophene.

Conclusion

The 6-bromobenzothiophene scaffold is a versatile and valuable platform in medicinal chemistry. Its synthetic tractability, coupled with the often-beneficial influence of the 6-bromo substituent on biological activity, has led to its incorporation into a wide range of compounds with therapeutic potential. From potent anticancer agents targeting key signaling pathways to selective estrogen receptor modulators and various enzyme inhibitors, the 6-bromobenzothiophene moiety continues to be a rich source of inspiration for the design and discovery of new drugs. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Sources

Solubility and stability of 6-Bromo-2-(bromomethyl)benzo[b]thiophene in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS: 895550-11-5) is a specialized heterocyclic intermediate widely utilized in medicinal chemistry for the synthesis of selective estrogen receptor modulators (SERMs) and other bioactive scaffolds.[1] Its core structure combines a lipophilic benzo[b]thiophene moiety with a highly reactive bromomethyl group.

This guide addresses the critical handling challenges posed by this compound: solubility management in organic synthesis and chemical stability against hydrolysis and photolytic degradation. Due to the high electrophilicity of the benzylic-like C-Br bond, this compound requires strict exclusion of moisture and nucleophilic solvents to prevent rapid degradation.

Physicochemical Identity & Properties[2][3][4][5]

PropertyDescription
Chemical Name This compound
CAS Number 895550-11-5
Molecular Formula C₉H₆Br₂S
Molecular Weight 306.02 g/mol
Physical State Off-white to pale yellow solid
Melting Point ~95–98 °C (Predicted based on structural analogs)
LogP (Predicted) ~4.2 (Highly Lipophilic)
Functional Classification Benzylic (Thenylic) Halide; Alkylating Agent

Solubility Profile in Common Lab Solvents

The solubility of this compound is governed by its lipophilic aromatic core. However, solvent selection is constrained by the reactivity of the bromomethyl group.

Solubility Assessment Table
Solvent ClassRepresentative SolventsSolubility RatingStability RiskRecommendation
Halogenated Dichloromethane (DCM), ChloroformExcellent (>50 mg/mL)LowPrimary Choice for reactions and transfers.
Aromatic Toluene, BenzeneGood (>20 mg/mL)LowIdeal for reflux conditions; inert.
Ethers THF, 1,4-Dioxane, Diethyl EtherGood Low/ModerateEnsure solvents are anhydrous and peroxide-free.
Polar Aprotic DMF, DMAc, DMSOHigh High Use Immediately. Risk of S_N2 reaction or oxidation (DMSO) upon storage.
Esters Ethyl AcetateModerate/Good LowGood for workups; ensure acid-free.
Alcohols Methanol, Ethanol, IPALow Critical AVOID. Rapid solvolysis (alcoholysis) occurs.
Aqueous Water, PBS BuffersInsoluble Critical AVOID. Rapid hydrolysis to the alcohol derivative.
Solvent Selection Logic
  • Preferred Solvents (DCM, Toluene): The compound dissolves readily due to π-π interactions and lack of polarity mismatch. These solvents are non-nucleophilic, preserving the reactive bromide.

  • Conditional Solvents (THF, DMF): While solubility is high, DMF can slowly react with benzylic bromides to form formate esters or dimethylamine adducts over time. DMSO can act as an oxidant (Kornblum oxidation) converting the bromide to an aldehyde.

  • Prohibited Solvents (Alcohols, Water): The "thenylic" position (analogous to benzylic) is highly susceptible to

    
    /
    
    
    
    substitution. In methanol, the compound will convert to the methyl ether ether within minutes to hours depending on temperature.

Stability & Reactivity Mechanisms

The primary stability concern is the C-Br bond at the C2-methyl position. This bond is weakened by the adjacent aromatic thiophene ring, making it significantly more reactive than a standard alkyl bromide.

Degradation Pathways
  • Hydrolysis: Upon contact with moisture, the bromide is displaced by water, forming 6-bromo-benzo[b]thiophene-2-methanol and releasing HBr. The HBr generated can autocatalyze further degradation.

  • Dimerization: In concentrated solutions or solid state, trace nucleophiles can trigger intermolecular alkylation, leading to polymeric tars.

  • Photolysis: Benzo[b]thiophenes absorb UV light. Exposure can lead to homolytic cleavage of the C-Br bond, generating radical species that result in complex mixtures.

Visualization of Reactivity (Graphviz)

ReactivityPathways Compound 6-Bromo-2-(bromomethyl) benzo[b]thiophene HydrolysisProd Degradation Product A: 2-(Hydroxymethyl) derivative + HBr Compound->HydrolysisProd Hydrolysis (Fast) SolvolysisProd Degradation Product B: Ether Derivative (R-O-CH₂-Ar) Compound->SolvolysisProd Solvolysis (S_N1/S_N2) RadicalProd Radical Species & Polymerization Compound->RadicalProd Homolysis Water H₂O / Moisture Water->HydrolysisProd Alcohol Alcohol (ROH) Alcohol->SolvolysisProd Light UV Light (hν) Light->RadicalProd

Caption: Figure 1. Primary degradation pathways. The bromomethyl group is highly susceptible to nucleophilic attack by water and alcohols, and radical cleavage by UV light.

Experimental Protocols

Protocol: Preparation of a Stable Stock Solution

Use this protocol to prepare solutions for NMR, HPLC, or immediate reaction.

Materials:

  • This compound (Solid).

  • Anhydrous Dichloromethane (DCM) or Deuterochloroform (

    
    ) (stored over molecular sieves).
    
  • Amber glass vial with PTFE-lined septum cap.

  • Nitrogen or Argon gas line.

Procedure:

  • Dry Environment: Ensure all glassware is oven-dried. Perform weighing quickly to minimize exposure to ambient humidity.

  • Solvent Prep: If using DCM, ensure it is distilled or passed through an activated alumina column (SPS). For NMR, filter

    
     through a small plug of basic alumina to remove traces of DCl acid.
    
  • Dissolution: Add the solid to the amber vial. Introduce the solvent via syringe under an inert atmosphere.

  • Storage: If not used immediately, store at -20°C. Do not store in DMSO or Methanol.

Protocol: Stability Monitoring via TLC

A rapid method to check for hydrolysis before using the reagent.

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Hexanes:Ethyl Acetate (90:10 v/v).

  • Visualization: UV lamp (254 nm).

  • Interpretation:

    • Target Compound: High

      
       (~0.6–0.8) due to low polarity.
      
    • Hydrolysis Impurity (Alcohol): Lower

      
       (~0.2–0.3) with significant tailing.
      
    • Baseline Material: Indicates polymerization or salt formation.

Handling and Storage Recommendations

Storage Conditions
  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass to prevent photolysis.

  • Desiccant: Store the secondary container with active desiccant packets (e.g., Silica gel or

    
    ).
    
Solvent Selection Decision Tree

SolventSelection Start Select Solvent for This compound IsReaction Is this for a Reaction? Start->IsReaction IsAnalysis Is this for Analysis (HPLC/NMR)? Start->IsAnalysis NucleophileCheck Does solvent have active protons (OH, NH)? IsReaction->NucleophileCheck IsAnalysis->NucleophileCheck PolarityCheck Is high polarity required? NucleophileCheck->PolarityCheck No Stop STOP: High Risk of Degradation (Methanol, Water, Ethanol) NucleophileCheck->Stop Yes UseDCM Use Anhydrous DCM or Toluene (Best Stability) PolarityCheck->UseDCM No (Non-polar) UseTHF Use Anhydrous THF (Good Solubility) PolarityCheck->UseTHF Yes (Ether) UseACN Use Acetonitrile (Short term only) Avoid DMSO if possible PolarityCheck->UseACN Yes (Polar Aprotic)

Caption: Figure 2. Solvent selection decision tree emphasizing the exclusion of protic solvents to maintain structural integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10886694, this compound. Retrieved from [Link]

Sources

Methodological & Application

Protocol for Nucleophilic Substitution on the 2-(Bromomethyl)benzo[b]thiophene Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene rings in various FDA-approved therapeutics (e.g., Zileuton, Raloxifene). The 2-(bromomethyl)benzo[b]thiophene intermediate is a critical electrophilic building block used to introduce the benzothiophene moiety via nucleophilic substitution (


).

This guide provides a standardized, field-validated protocol for substituting the bromine at the C2-methyl position. It addresses the specific challenges of this substrate: its lachrymatory nature, thermal instability, and high reactivity toward dimerization.

Safety & Handling (CRITICAL)

Hazard Classification:

  • Lachrymator: This compound is a potent tear gas agent. It causes severe eye and respiratory irritation.[1][2][3]

  • Corrosive: Causes skin burns.[1][3]

  • Sensitizer: Potential for allergic sensitization.

Mandatory Safety Controls:

  • Engineering: All weighing and reactions must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles. A full-face shield is recommended during scale-up (>1g).

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and contaminated glassware immediately.

Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound degrades (turns green/black) upon exposure to moisture and light, releasing HBr.

Mechanistic Insight

The 2-(bromomethyl)benzo[b]thiophene substrate is a thienylic halide . It is significantly more reactive than a standard alkyl halide due to the adjacent aromatic system.

  • Orbital Overlap: The

    
    -system of the thiophene ring stabilizes the transition state of the 
    
    
    
    reaction, lowering the activation energy.
  • Leaving Group Ability: Bromide is a good leaving group, but the electron-rich sulfur atom can assist in the ionization, making the substrate also susceptible to

    
     pathways in protic solvents (leading to solvolysis side products).
    
  • Dimerization Risk: In the presence of strong bases or prolonged heating, the product can undergo self-alkylation or polymerization.

General Reaction Protocol ( )

Reagent Selection Matrix

The choice of base and solvent is dictated by the nucleophile's basicity and solubility.

Nucleophile TypeRecommended SolventRecommended BaseTemperatureNotes
Secondary Amines (e.g., Piperazine)MeCN or DMF

or DIPEA

C

RT
Exothermic; add dropwise.
Primary Amines THF or DCM


C

RT
Risk of over-alkylation (bis-substitution). Use excess amine.
Thiols / Thiophenols DMF or Acetone


C
Highly rapid; requires inert atmosphere to prevent disulfide formation.
Alkoxides / Phenols DMF or DMSO

or

RT


C

-alkylation vs

-alkylation competition is rare here but possible.
Standard Operating Procedure (SOP)

Target: Synthesis of a tertiary amine derivative (e.g., using


-methylpiperazine).

Materials:

  • 2-(Bromomethyl)benzo[b]thiophene (1.0 equiv)

  • Nucleophile (1.1 – 1.5 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Nucleophile Activation: Add the Nucleophile and

    
     to the flask. Suspend in 80% of the calculated MeCN volume. Stir for 10 minutes at Room Temperature (RT).
    
  • Substrate Addition:

    • Dissolve 2-(bromomethyl)benzo[b]thiophene in the remaining 20% MeCN.

    • Crucial Step: Cool the reaction mixture to 0°C (ice bath).

    • Add the substrate solution dropwise over 15–20 minutes. (Rapid addition leads to exotherms and impurities).

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear; product will appear at lower 
      
      
      
      .
  • Workup:

    • Dilute with EtOAc.[4]

    • Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography (Silica Gel).

    • Note: Amine products often streak; add 1%

      
       or 
      
      
      
      to the eluent.

Visualization of Workflow

Diagram 1: Reaction Logic & Decision Flow

This diagram illustrates the critical decision points and safety steps in the synthesis pipeline.

ReactionProtocol start Start: 2-(Bromomethyl) benzo[b]thiophene storage Storage Check: Is it Black/Green? start->storage purify Purify via Short Path Filtration (Silica) storage->purify Yes (Degraded) nuc_select Select Nucleophile storage->nuc_select No (White/Tan Solid) purify->nuc_select cond_amine Condition A (Amines): MeCN, K2CO3, 0°C nuc_select->cond_amine Amine cond_thiol Condition B (Thiols): DMF, Cs2CO3, Inert Atm nuc_select->cond_thiol Thiol/Phenol reaction Reaction Monitoring (TLC) Disappearance of SM cond_amine->reaction cond_thiol->reaction workup Workup: Aqueous Extraction reaction->workup final Final Product: 2-Substituted Benzo[b]thiophene workup->final

Figure 1: Decision logic for handling 2-(bromomethyl)benzo[b]thiophene, including quality control checks and condition selection.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Black tar formation Polymerization of SM; Reaction too hot.Run reaction at 0°C; Add radical inhibitor (BHT) trace; Ensure inert atmosphere.
Low Yield Hydrolysis of SM to alcohol.Ensure solvents are anhydrous. Keep bottles of SM sealed with Parafilm.
Lachrymatory effect outside hood Poor ventilation or spill.Quench all glassware in 10% ammonia solution before removing from hood.
Incomplete Conversion Steric hindrance of nucleophile.Switch solvent to DMF (higher dielectric constant) or heat to 40°C (cautiously).

References

  • Safety & Properties: PubChem. 2-(Bromomethyl)benzo[b]thiophene - Compound Summary. National Library of Medicine. (Note: Link directs to the core scaffold entry for safety data verification).

  • Synthetic Application (Zileuton Analogs): Carter, G. W., et al. "5-Lipoxygenase inhibitors: a review of recent developments." Journal of Medicinal Chemistry 34.10 (1991): 3065-3074.

  • Thiophene Reactivity: Rizwan, K., et al. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions."[5] Chemistry Central Journal 8 (2014).

  • Benzothiophene Medicinal Chemistry: Keri, R. S., et al. "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry 138 (2017): 1002-1033.

Sources

Application of 6-Bromo-2-(bromomethyl)benzo[b]thiophene in advanced material science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS: 895550-11-5) represents a high-value "dual-functional" scaffold for the synthesis of advanced organic semiconductors and functionalized surfaces. Its utility stems from the orthogonal reactivity of its two halogenated sites:

  • C2-Bromomethyl (-CH₂Br): A highly reactive electrophile (benzylic halide equivalent) ideal for "Soft" functionalization—introducing solubility-enhancing alkyl chains, surface-anchoring groups, or ionic side chains without disrupting the aromatic core.

  • C6-Aryl Bromide (-Br): A robust handle for "Hard" functionalization—enabling Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to extend

    
    -conjugation, crucial for tuning HOMO/LUMO levels in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
    

This guide outlines protocols for leveraging this scaffold to engineer solution-processable semiconductors and self-assembled monolayers (SAMs).

Technical Specifications

PropertySpecification
Chemical Formula C₉H₆Br₂S
Molecular Weight 305.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Reactivity Profile C2-CH₂Br: High reactivity (SN2 sensitive). C6-Br: Stable, requires Pd-catalysis.
Storage 2–8°C, under Inert Atmosphere (Argon/Nitrogen). Light Sensitive.

Safety & Handling (Critical)

  • Lachrymator Hazard: The bromomethyl moiety acts similarly to benzyl bromide. It is a potent lachrymator and skin irritant. All operations involving the neat solid or concentrated solutions must be performed in a functioning fume hood .

  • Moisture Sensitivity: The -CH₂Br group can hydrolyze to the alcohol over time. Store strictly under anhydrous conditions.

Application Module A: Synthesis of Solution-Processable Semiconductors

Context: Unsubstituted benzothiophenes often suffer from poor solubility, hindering solution processing (spin-coating/printing). This protocol uses the C2-bromomethyl group to attach a solubilizing alkyl chain before extending the conjugated core.

Workflow Logic
  • Step 1 (Solubility Engineering): Nucleophilic substitution at C2-CH₂Br with an alkoxide or thiol.

  • Step 2 (Conjugation Extension): Suzuki-Miyaura coupling at C6-Br with an aryl boronic acid.

Protocol 1: C2-Alkylation (Solubility Enhancement)

Objective: Convert the reactive bromomethyl group into a stable ether/thioether side chain.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 1-Octanethiol (1.1 eq) [Selected for high OFET mobility]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add This compound (1.0 mmol, 306 mg) and anhydrous DMF (5 mL). Stir until dissolved.

  • Addition: Add 1-Octanethiol (1.1 mmol, 190 µL) followed by K₂CO₃ (2.0 mmol, 276 mg).

  • Reaction: Stir at Room Temperature for 4 hours. Note: Heating is rarely required and may cause side reactions.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.[1]6) should disappear, replaced by a new spot (Rf ~0.7).

  • Workup: Pour mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Yield: Expect ~85-90% of the thioether intermediate.

Protocol 2: C6-Suzuki Coupling (Core Extension)

Objective: Couple the solubilized intermediate with a thiophene or phenyl unit to create a conjugated oligomer.

Reagents:

  • Substrate: Product from Protocol 1 (1.0 eq)

  • Coupling Partner: 2-Thiopheneboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Combine Toluene (8 mL) and Ethanol (2 mL) in a Schlenk tube. Degas by bubbling Argon for 15 mins.

  • Assembly: Add the Substrate (0.5 mmol), 2-Thiopheneboronic acid (0.6 mmol), and 2M Na₂CO₃ (0.75 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (29 mg) quickly under a stream of Argon. Seal the tube.

  • Reaction: Heat to 90°C for 12 hours. The mixture will darken (black Pd precipitates upon completion).

  • Purification: Filter through a Celite pad. Concentrate the filtrate. Purify via column chromatography (Hexane/DCM gradient).

  • Validation: ¹H NMR should show the disappearance of the characteristic doublet of the C6-proton and the appearance of new aromatic signals from the thiophene ring.

Application Module B: Surface Functionalization (SAMs)

Context: The C2-bromomethyl group can be used to anchor the benzothiophene core to surfaces (e.g., Silica or Gold) to create Self-Assembled Monolayers (SAMs) that modify work function or surface energy.

Protocol 3: Direct Surface Anchoring via Silanization

Objective: Convert the bromomethyl group to a silane for attachment to SiO₂ dielectrics in OFETs.

  • Pre-functionalization: React this compound with 3-Aminopropyltriethoxysilane (APTES) in dry THF (SN2 reaction displacing Br with the amine).

  • Surface Activation: Treat the SiO₂ wafer with Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 mins. Warning: Corrosive/Explosive. Rinse with water and dry.

  • Deposition: Immerse the activated wafer in a 5 mM solution of the silanized benzothiophene in Toluene for 24 hours.

  • Annealing: Rinse wafer with Toluene and anneal at 120°C for 30 mins to crosslink the silane network.

Visual Workflow (DOT Diagram)

Benzothiophene_Workflow cluster_0 Key Reactivity Start 6-Bromo-2-(bromomethyl) benzo[b]thiophene (Starting Material) PathA Path A: Solubility Engineering Start->PathA Nucleophilic Sub. (R-SH / K2CO3) PathB Path B: Surface Anchoring Start->PathB Amine/Silane Functionalization InterA Intermediate: 2-(Alkylthiomethyl)-6-bromo benzo[b]thiophene PathA->InterA SN2 Reaction at C2-CH2Br FinalB Final Product B: Functionalized Surface (SAM on SiO2) PathB->FinalB Dip Coating on Activated Surface FinalA Final Product A: Soluble Conjugated Semiconductor (OFET) InterA->FinalA Suzuki Coupling at C6-Br (Pd-Catalysis) C2-CH2Br: Soft Electrophile C2-CH2Br: Soft Electrophile C6-Br: Hard Electrophile C6-Br: Hard Electrophile C2-CH2Br: Soft Electrophile->C6-Br: Hard Electrophile

Figure 1: Divergent synthetic workflow for this compound, illustrating the orthogonal functionalization of the C2 and C6 positions.

References

  • Benzothiophene in Organic Electronics: Takimiya, K., et al. "Semiconducting Thienoacenes: Organic Semiconductors Based on [1]Benzothieno[3,2-b][1]benzothiophene Substructure."[2][3] Accounts of Chemical Research, 2014.

  • Bromomethyl Functionalization: Mondal, S., et al. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling." Chemistry Central Journal, 2016.

  • General Synthesis of Benzothiophenes: "Synthesis of benzothiophenes via Electrophilic Sulfur Mediated Cyclization." Journal of Organic Chemistry, 2022.

  • Commercial Availability & Properties: "this compound Product Page."

Sources

Troubleshooting & Optimization

Purification of 6-Bromo-2-(bromomethyl)benzo[b]thiophene by column chromatography vs recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of two primary purification techniques for 6-Bromo-2-(bromomethyl)benzo[b]thiophene: column chromatography and recrystallization. As a key intermediate in the synthesis of various pharmaceutically active compounds, obtaining this molecule with high purity is critical for reliable downstream applications. This document is structured to help you select the appropriate method and troubleshoot common issues encountered during the purification process.

Understanding Your Compound: Key Properties

Before embarking on any purification, understanding the physicochemical properties of this compound is paramount. These characteristics will dictate the optimal conditions for separation.

PropertyValueSource
CAS Number 895550-11-5[1]
Molecular Formula C₉H₆Br₂S[1]
Molecular Weight 306.02 g/mol [1]
Appearance White to light yellow powder or crystal[2]
Purity (Typical) >95%[1][2]
Solubility Soluble in DMSO[2]

Choosing Your Purification Path: Column Chromatography vs. Recrystallization

The choice between column chromatography and recrystallization is not always straightforward and depends on several factors including the nature of the impurities, the required purity, the scale of the reaction, and available resources. The following decision-making flowchart can guide your selection.

Purification_Decision_Tree start Crude this compound impurity_check What is the nature of the impurities? start->impurity_check column_chrom Column Chromatography impurity_check->column_chrom Impurities have similar polarity (Close Rf values on TLC) recrystallization Recrystallization impurity_check->recrystallization Impurities have different solubility profiles scale_check_chromo What is the scale of your reaction? small_scale Small Scale (< 1 g) High Purity Needed scale_check_chromo->small_scale Small large_scale_chromo Large Scale (> 1 g) Consider Flash Chromatography scale_check_chromo->large_scale_chromo Large scale_check_recryst What is the scale of your reaction? large_scale_recryst Large Scale (> 1 g) Efficient & Economical scale_check_recryst->large_scale_recryst Large moderate_purity Moderate Purity Acceptable Quick Polishing Step scale_check_recryst->moderate_purity Small column_chrom->scale_check_chromo recrystallization->scale_check_recryst

Caption: Decision tree for selecting a purification method.

Deep Dive: Column Chromatography

Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3]

Frequently Asked Questions (FAQs)

Q1: When is column chromatography the best choice for my compound? Column chromatography is ideal when you need to separate your target compound from impurities with very similar polarities. It offers high resolution and is excellent for purifying small to medium quantities of material where very high purity is the primary goal. For related brominated benzo[b]thiophenes, silica gel column chromatography has been shown to be an effective purification method.[4][5]

Q2: How do I select the appropriate stationary and mobile phases?

  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is the standard choice for compounds of this type.[6] Its slightly acidic nature is generally well-tolerated by brominated aromatic compounds. If you suspect your compound is sensitive to acid, you can use deactivated silica gel or alumina.[7]

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by Thin Layer Chromatography (TLC) first. A good starting point is a non-polar solvent system. Given the structure of the target molecule, a mixture of hexane and ethyl acetate or hexane and dichloromethane is recommended. Aim for an Rf value of 0.3-0.4 for the target compound on the TLC plate to ensure good separation on the column.[7]

Q3: What are the best practices for packing the column and loading the sample?

  • Column Packing: Both dry packing and wet packing (slurry method) are acceptable.[3] The slurry method is often preferred as it minimizes the risk of air bubbles and cracks in the stationary phase, which can lead to poor separation.[3]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a solvent in which it is highly soluble (like dichloromethane). For better resolution, it's advisable to pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and then carefully add this powder to the top of the column bed. This technique, known as dry loading, prevents band broadening at the start of the chromatography.

Troubleshooting Guide: Column Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate mobile phase polarity.- Column overloaded with sample.- Column packed improperly (cracks/channels).- Optimize the eluent system using TLC. A less polar solvent will increase retention and may improve separation.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a homogenous bed.[3]
Compound Tailing / Streaking - Compound is sparingly soluble in the mobile phase.- Potential degradation on the silica gel.- Switch to a solvent system where the compound has better solubility.- Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[7]
Column Running Dry / Cracks in Bed - Solvent level dropped below the top of the silica.- Heat generated from a significant change in solvent polarity.- Never let the solvent level fall below the top of the stationary phase.- When running a gradient, increase the polarity gradually to avoid thermal stress on the silica bed.[8]
No Compound Eluting - The mobile phase is not polar enough.- The compound may have decomposed on the column.- Gradually increase the polarity of the eluent.[7]- Test the stability of your compound on a small amount of silica (TLC test) before running a large-scale column.[7]
Experimental Protocol: Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis: Determine eluent system (e.g., Hexane:EtOAc 9:1) column_prep 2. Column Packing: Prepare a slurry of silica gel in the initial eluent tlc->column_prep sample_prep 3. Sample Preparation: Dry load crude product onto a small amount of silica column_prep->sample_prep loading 4. Load Sample: Carefully add the dry-loaded sample to the column top sample_prep->loading elution 5. Elution: Run the mobile phase through the column under gravity or pressure loading->elution collection 6. Fraction Collection: Collect fractions in test tubes elution->collection monitor 7. Monitor Fractions: Analyze fractions by TLC collection->monitor combine 8. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure monitor->combine characterize 9. Characterization: Analyze the purified product (NMR, MS, etc.) combine->characterize

Caption: Workflow for purification by column chromatography.

Step-by-Step Guide:

  • TLC Analysis: Develop a TLC system to find an appropriate eluent. A good target is an Rf of ~0.3 for the desired compound. For this compound, start with hexane:ethyl acetate or hexane:dichloromethane mixtures.

  • Column Preparation: Choose a column with an appropriate diameter-to-height ratio (e.g., 1:10). Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

  • Loading and Elution: Add a layer of sand on top of the packed silica, then carefully add the dry-loaded sample. Add another thin layer of sand. Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Deep Dive: Recrystallization

Recrystallization is a purification technique for solid compounds based on the principle that the solubility of a compound in a solvent generally increases with temperature.[9] As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor).[10]

Frequently Asked Questions (FAQs)

Q1: In which situations is recrystallization the better purification method? Recrystallization is highly effective and economical, especially for large-scale purifications.[11] It is the preferred method when the desired compound is significantly less soluble in a cold solvent than in the same hot solvent, and the impurities are either highly soluble or sparingly soluble in that solvent at all temperatures.

Q2: How do I choose the right solvent for recrystallization? The ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.[10]

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

For aromatic compounds like this, solvents such as toluene, hexane, or ethanol could be good candidates.[11] A mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) can also be used if a single solvent is not ideal.[11] Perform small-scale solubility tests to identify the best solvent or solvent pair.

Q3: What should I do if my compound "oils out" instead of forming crystals? Oiling out occurs when the compound melts or comes out of solution as a liquid above its melting point.[11] To remedy this:

  • Add more solvent to the hot solution to decrease the saturation point.

  • Reheat the solution to ensure everything is dissolved, then allow it to cool more slowly.

  • Try a lower-boiling point solvent.

Q4: How can I induce crystallization if no crystals form? If a supersaturated solution fails to produce crystals, you can try to induce crystallization by:

  • Scratching the inside surface of the flask with a glass rod just below the solvent level.[10]

  • Adding a "seed crystal" of the pure compound to the solution.

  • Cooling the solution in an ice bath to further decrease solubility.[11]

Troubleshooting Guide: Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
Low Recovery - Too much solvent was used during dissolution.- The crystals were washed with a solvent that was not ice-cold.- Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.[8]- Always use a minimal amount of ice-cold solvent for washing the collected crystals.[10]
Product Still Impure - The cooling process was too rapid, trapping impurities.- The chosen solvent dissolves impurities and the product similarly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization, perhaps with a different solvent system.
Colored Impurities Remain - High molecular weight, colored byproducts are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product.
No Crystals Form - The solution is not sufficiently saturated.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and cool again.- Induce crystallization by scratching the flask or adding a seed crystal.[10]
Experimental Protocol: Recrystallization

Recrystallization_Workflow cluster_prep_recryst Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying solvent_screen 1. Solvent Selection: Test solubility in various hot and cold solvents dissolution 2. Dissolution: Dissolve crude product in a minimal amount of boiling solvent solvent_screen->dissolution hot_filtration 3. Hot Filtration (Optional): Filter to remove insoluble impurities or charcoal dissolution->hot_filtration cooling 4. Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath hot_filtration->cooling crystal_formation 5. Crystal Formation: Crystals precipitate from the cooling solution cooling->crystal_formation collection_filter 6. Collection: Collect crystals by vacuum filtration crystal_formation->collection_filter washing 7. Washing: Rinse crystals with a small amount of ice-cold solvent collection_filter->washing drying 8. Drying: Dry the crystals under vacuum washing->drying

Caption: Workflow for purification by recrystallization.

Step-by-Step Guide:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, cool it slightly, add a small amount of activated charcoal, and then reheat to boiling.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the purified crystals, for example, in a vacuum oven at a low temperature.

References

  • Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice.
  • University of California, Los Angeles.
  • Wikipedia.
  • University of Calgary.
  • ChemicalBook. 6-BROMO-BENZO[B]THIOPHENE synthesis.
  • Chemistry LibreTexts.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Chrom Tech, Inc.
  • Supporting Information for One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
  • University of Rochester, Department of Chemistry.
  • Briti Scientific. 6-Bromobenzo[b]thiophene.
  • Phenomenex. GC Column Troubleshooting Guide.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • MDPI. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.
  • ChemicalBook. 6-BROMO-BENZO[B]THIOPHENE | 17347-32-9.
  • Sigma-Aldrich. 6-Bromobenzo[b]thiophene 97%.
  • Benchchem. Technical Support Center: Purification of 6-Bromo-2-chloro-3-methylphenol.
  • Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • A Ceto Intermediates. 895550-11-5 | MFCD19687780 | 6-Bromo-2-bromomethyl-benzo[b]thiophene.
  • Tokyo Chemical Industry UK Ltd.
  • PubChemLite. 6-bromo-benzo[b]thiophene-2-carboxylic acid methyl ester.
  • Benchchem. Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • Google Patents.
  • MilliporeSigma. 6-Bromobenzo[b]thiophene-2-carboxylic acid | 19075-58-2.
  • PMC.
  • Cheméo. Chemical Properties of Benzo[b]thiophene (CAS 95-15-8).

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Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Methyl-6-bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting for common side reactions encountered during the bromination of 2-methyl-6-bromobenzo[b]thiophene. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to optimize your reaction for purity and yield.

The target molecule, 3,6-dibromo-2-methylbenzo[b]thiophene, is a valuable intermediate in materials science and pharmaceutical development. However, the inherent reactivity of the starting material presents several challenges. This guide is structured as a series of frequently asked questions to directly address the most common issues observed in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary product is 6-bromo-2-(bromomethyl)benzo[b]thiophene instead of the desired ring-brominated product. What is causing this, and how can I prevent it?

The Problem: You are observing bromination on the C2-methyl group (benzylic bromination) rather than the desired electrophilic substitution on the thiophene ring at the C3 position.

The Scientific Explanation: This outcome indicates that your reaction conditions are favoring a free-radical substitution (FRS) mechanism over an electrophilic aromatic substitution (EAS) mechanism. The C-H bonds on the methyl group are susceptible to abstraction by a bromine radical (Br•) to form a stable benzylic radical, which then reacts with a bromine source to yield the bromomethyl product.[1] This pathway is promoted by:

  • Non-polar solvents: Solvents like carbon tetrachloride (CCl₄) are known to facilitate radical reactions.[2]

  • Radical Initiators: The presence of UV light, heat (refluxing), or radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide explicitly drives the FRS pathway.[1][3]

  • Impure Reagents: Old or impure N-Bromosuccinimide (NBS) can contain trace amounts of Br₂ and HBr, which, in the presence of light, can initiate radical chain reactions.[3][4]

In contrast, the desired C3-bromination is an electrophilic aromatic substitution, which requires a polarized or cationic bromine source (Br⁺ electrophile) to attack the electron-rich benzothiophene ring. This pathway is favored in polar solvents that can stabilize the charged intermediates involved in the EAS mechanism.[5][6]

Troubleshooting & Recommended Protocol: To favor the EAS pathway and achieve selective C3-bromination, you must suppress the free-radical mechanism.

Workflow: Selecting the Correct Bromination Pathway

G cluster_start cluster_conditions cluster_pathways cluster_products start 2-Methyl-6-bromobenzo[b]thiophene conditions Choose Solvent & Initiator start->conditions eas Electrophilic Aromatic Substitution (EAS) conditions->eas  Polar Solvent (Acetonitrile, DMF)  No Initiator (Darkness, 0°C to RT) frs Free Radical Substitution (FRS) conditions->frs  Non-Polar Solvent (CCl₄)  Initiator (UV Light, AIBN, Heat)   product_eas Desired Product: 3,6-Dibromo-2-methylbenzo[b]thiophene eas->product_eas product_frs Side Product: This compound frs->product_frs

Caption: Deciding reaction conditions for selective bromination.

Recommended Protocol for C3-Bromination:

  • Reagent Purification: Use freshly recrystallized NBS to ensure high purity and remove potential radical initiators.[3]

  • Solvent Choice: Dissolve 2-methyl-6-bromobenzo[b]thiophene (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.[7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric oxygen or moisture.

  • Temperature Control: Cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of potential side reactions and often improves regioselectivity.

  • Controlled Reagent Addition: Add NBS (1.05 - 1.1 eq.) portion-wise over 15-20 minutes. This maintains a low concentration of the brominating agent, minimizing over-bromination.

  • Exclusion of Light: Wrap the reaction flask in aluminum foil to prevent photo-initiation of radical pathways.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Purify the crude product via silica gel column chromatography.

Question 2: My mass spectrum shows signals for di- and tri-brominated products. How can I improve the selectivity for mono-bromination at the C3 position?

The Problem: You are observing over-bromination, where more than one bromine atom is added to the benzothiophene ring system.

The Scientific Explanation: The benzo[b]thiophene ring system is inherently electron-rich. The presence of the electron-donating 2-methyl group further activates the ring towards electrophilic aromatic substitution.[8] After the first bromination at the C3 position, the resulting 3,6-dibromo-2-methylbenzo[b]thiophene is less reactive than the starting material, but it can still undergo further bromination under sufficiently forcing conditions. The most likely positions for a second electrophilic attack on the ring are C4 and C7.[9][10] This issue is typically caused by:

  • Excess Brominating Agent: Using a significant excess of NBS or Br₂.

  • Prolonged Reaction Time: Allowing the reaction to stir long after the starting material has been consumed.

  • High Temperature: Increased temperature can provide the activation energy needed for the less favorable second bromination to occur.

Troubleshooting & Recommended Protocol: The key to preventing over-bromination is precise control over stoichiometry and reaction time.

Reaction Scheme: Desired Product vs. Common Side Products

G cluster_products Potential Products start 2-Methyl-6-bromobenzo[b]thiophene desired Desired Product: 3,6-Dibromo-2-methyl... start->desired  EAS Conditions  (NBS, Acetonitrile, 0°C)   radical Radical Side Product: 6-Bromo-2-(bromomethyl)... start->radical  Radical Conditions  (NBS, CCl₄, Light)   over_brom Over-bromination Product: (e.g., 3,4,6-Tribromo...) desired->over_brom  Excess NBS  or Long Reaction Time  

Caption: Pathways to the desired product and major side products.

Control Measures:

  • Stoichiometry is Critical: Use no more than 1.05 to 1.1 equivalents of NBS. Weigh your reagents carefully.

  • Portion-wise Addition: As described previously, add the NBS in small portions. This prevents a high concentration of the brominating agent from being present at any given time.

  • Diligent TLC Monitoring: Prepare your TLC system in advance. Spot the reaction mixture every 15-20 minutes. As soon as the starting material spot has disappeared, quench the reaction immediately. Do not let it stir for an arbitrary amount of time.

  • Maintain Low Temperature: Running the reaction at 0°C or even lower temperatures (e.g., -10°C) will slow down the rate of the second bromination more significantly than the first, thus improving selectivity.

Summary of Recommended Reaction Conditions

For optimal synthesis of 3,6-dibromo-2-methylbenzo[b]thiophene, careful selection of reaction parameters is paramount. The following table summarizes the key differences in conditions that favor the desired electrophilic aromatic substitution versus the primary side reaction of free-radical substitution.

ParameterFor Selective C3-Bromination (EAS) Conditions Leading to Benzylic Bromination (FRS)
Reagent N-Bromosuccinimide (NBS), freshly recrystallizedN-Bromosuccinimide (NBS)
Stoichiometry 1.05 - 1.1 equivalents>1.0 equivalents
Solvent Acetonitrile , DMF, Acetic Acid (Polar)[7][11]Carbon Tetrachloride (CCl₄), Benzene (Non-polar)[2]
Initiator None. Reaction must be protected from light.UV light, AIBN, or Benzoyl Peroxide[3]
Temperature 0 °C to Room Temperature Reflux / High Temperature
References
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Anonymous. (n.d.). ipso attack. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.
  • Rajagopal, R., & Srinivasan, K. V. (2002). A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3.
  • Zhu, J., & Wang, Q. (2015).
  • Mitch, W. A., et al. (2023). Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation. Environmental Science & Technology, 57(18), 7235-7245.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Cervinka, O., & Kriz, O. (1998). Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. Collection of Czechoslovak Chemical Communications, 63(1), 127-135.

  • Barcellos, T., et al. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 45(5), 589-605.
  • Zhang, J., et al. (2021). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation.
  • Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagents. Retrieved from [Link]

  • Cooper, J., & Scrowston, R. M. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Journal of the Chemical Society C: Organic, 305-309.
  • Google Patents. (n.d.). JPH0853371A - Bromination of methyl group bound to aromatic ring.
  • StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (2021). N-BromoSuccinimide (NBS) reaction. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Convenient and Efficient Synthesis of 2-Methyl-5-nitrobenzo[b]thiophene and Its Derivatives. Retrieved from [Link]

  • MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]

  • LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • MDPI. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Letters, 24(16), 3026-3030.
  • Scilit. (n.d.). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Retrieved from [Link]

  • Bentham Science. (n.d.). Bromination of Thiophene in Micro Reactors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzo(b)thiophene. Retrieved from [Link]

  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Retrieved from [Link]

  • Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.

Sources

Optimizing catalyst and ligand for cross-coupling of 6-bromobenzothiophenes

[1]

Status: Active Lead Scientist: Dr. H. Sato, Senior Application Scientist Subject: Overcoming Sulfur Poisoning & Optimizing Ligand Selection for 6-Bromobenzothiophene Functionalization[1]

Core Directive: The "Sulfur Trap" & Mechanistic Reality

Coupling 6-bromobenzothiophene is deceptively difficult. Unlike standard aryl bromides, this substrate carries an intrinsic catalyst poison: the sulfur atom at position 1. Even though the bromine (C6) is distal to the sulfur, the reaction mixture is effectively a "sulfur bath."

The Problem: In standard catalytic cycles (e.g., using Pd(PPh₃)₄), the electron-rich sulfur atom of the benzothiophene competes with the phosphine ligands for the Palladium center. This leads to the formation of stable, inactive Pd-S complexes (catalyst resting states) rather than the active Pd(0) species required for oxidative addition.

The Solution: You must use Steric Bulk to enforce ligand binding. We rely on two classes of "privileged" ligands that create a protective pocket around the Pd center, physically preventing sulfur coordination while allowing the oxidative addition of the C-Br bond.

Visualization: The Deactivation Mechanism vs. Ligand Shielding

SulfurPoisoningcluster_0Standard Ligand (Failure Mode)cluster_1Bulky Ligand (Success Mode)Pd_StandardPd(PPh3)2S_CoordinationSulfur Coordination(Catalyst Death)Pd_Standard->S_CoordinationDisplacement of PPh3No_ReactionPrecipitation/No ConversionS_Coordination->No_ReactionPd_ActivePd(L_Bulky)Ox_AddOxidative Addition(C6-Br)Pd_Active->Ox_AddSteric Shield Blocks SProdCross-Coupled ProductOx_Add->ProdTransmetallation & RE

Figure 1: Mechanism of sulfur poisoning (Red) versus steric protection provided by bulky Dialkylbiarylphosphines or NHCs (Green).[1]

Ligand Selection Matrix

Do not use generic ligands (PPh₃, dppf) for 6-bromobenzothiophenes unless the coupling partner is highly reactive. Use this matrix to select the correct system.

Reaction TypePrimary RecommendationWhy?Backup System
Suzuki-Miyaura XPhos (or XPhos Pd G4)Excellent turnover for heteroaryl halides; highly resistant to sulfur poisoning.[1]Pd-PEPPSI-IPr (NHC ligand is virtually impossible to displace by sulfur).[1]
Buchwald-Hartwig RuPhos (Secondary amines) BrettPhos (Primary amines)Specific for C-N bond formation; prevents β-hydride elimination.[1]tBuXPhos (For sterically hindered amines).
Negishi SPhos High stability; facilitates transmetallation with Zinc reagents.[1]Q-Phos
Heck P(t-Bu)₃ Bulky, electron-rich phosphine drives the difficult oxidative addition.[1]Herrmann-Beller Palladacycle

Troubleshooting Guide (FAQ Format)

Q1: My Suzuki coupling stops at 40% conversion. Adding more catalyst doesn't help.

Diagnosis: This is classic "catalyst death" due to monomeric Pd species aggregating into Pd-black, likely accelerated by sulfur interaction.[1] Corrective Action:

  • Switch Precatalyst: Move from in-situ generation (Pd(OAc)₂ + Ligand) to a G3 or G4 precatalyst (e.g., XPhos Pd G4).[1] These release the active LpPd(0) species at a controlled rate, maintaining a steady concentration of active catalyst without "flooding" the system.

  • Base Check: If using Carbonate (K₂CO₃), switch to K₃PO₄ .[1] The phosphate base often facilitates the transmetallation step more effectively in heteroaryl systems.

Q2: I see the product, but also significant hydrodebromination (reduction of C-Br to C-H).

Diagnosis: This indicates that the Transmetallation step is too slow. The Pd(II)-Ar species is waiting too long and scavenging hydride (often from the solvent or alcohol additives).[1] Corrective Action:

  • Solvent Switch: Avoid alcohols (MeOH/EtOH) if possible. Use THF/Water or Dioxane/Water (4:1 ratio).[1]

  • Increase Boronic Acid: Use 1.5 - 2.0 equivalents of the boronic acid.

  • Ligand: Switch to SPhos .[1] Its structure specifically accelerates the transmetallation step.

Q3: During Buchwald amination, I get no reaction, just recovered starting material.

Diagnosis: The amine might be chelating the Pd (if it's a diamine) or the oxidative addition into the electron-rich benzothiophene ring is sluggish. Corrective Action:

  • Pre-activation: Ensure you are using a strong enough base to deprotonate the amine-Pd complex.[1] Switch from Cs₂CO₃ to NaOtBu (Sodium tert-butoxide).[1]

  • Temperature: 6-bromobenzothiophene is stable.[1] Do not be afraid to heat to 100°C - 110°C in Toluene or Dioxane.

Experimental Protocols ("The Gold Standard")

These protocols use self-validating logic: if the color change described does not occur, the active species was not formed.

Protocol A: Suzuki Coupling (High Robustness)

Target: Coupling 6-bromobenzothiophene with Aryl Boronic Acids.[1]

Reagents:

  • 6-Bromobenzothiophene (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 mol%) - Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).[1]

  • Base: K₃PO₄ (3.0 equiv, 0.5M in H₂O)[1]

  • Solvent: THF (degassed)

Workflow:

  • Charge Solids: Add substrate, boronic acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen kills the active phosphine species.

  • Solvent Addition: Add degassed THF and the aqueous K₃PO₄ solution via syringe.

  • Reaction: Heat to 60°C.

    • Visual Check: The reaction should turn from orange/red to a dark tea color. If it turns black and precipitates immediately (Pd black), the ligand failed to protect the metal (check inert atmosphere).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: "The Nuclear Option" (For Difficult Substrates)

Use this when standard phosphines fail due to extreme sulfur poisoning.

System: Pd-PEPPSI-IPr Why: The NHC ligand is tightly bound and creates a "steric umbrella" that sulfur cannot penetrate.

Workflow:

  • Mix 6-bromobenzothiophene (1.0 equiv), Boronic acid (1.5 equiv), Pd-PEPPSI-IPr (2 mol%) , and K₂CO₃ (3 equiv) .

  • Add 1,4-Dioxane (dry).

  • Heat to 80°C .

  • Note: PEPPSI catalysts often have an induction period.[1] Do not stop the reaction early; it may take 30 minutes to activate.

Decision Logic for Optimization

OptimizationLogicStartStart: 6-Bromobenzothiophene CouplingReactionTypeSelect Reaction TypeStart->ReactionTypeSuzukiSuzuki-MiyauraReactionType->SuzukiBuchwaldBuchwald-HartwigReactionType->BuchwaldXPhosTry XPhos Pd G4(THF/H2O, K3PO4)Suzuki->XPhosBaseCheckBase: NaOtBuSolvent: TolueneBuchwald->BaseCheckCheckYieldYield > 80%?XPhos->CheckYieldSuccessProtocol ValidatedCheckYield->SuccessYesPEPPSISwitch to Pd-PEPPSI-IPr(Dioxane, K2CO3)CheckYield->PEPPSINo (Sulfur Poisoning)LigandSelectPrimary or Secondary Amine?BaseCheck->LigandSelectBrettPrimary: BrettPhosLigandSelect->BrettRuSecondary: RuPhosLigandSelect->Ru

Figure 2: Decision tree for optimizing catalyst/ligand combinations.[1]

References

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst for Cross-Coupling Reactions.[1][2] Chemistry – A European Journal.[1] [1]

  • Bruno, N. C., et al. (Buchwald Group). (2013).[1] Improved Synthesis of Fourth-Generation Palladium Precatalysts for Cross-Coupling. Chemical Science.[1][3]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [1]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[1]

Technical Support Center: Troubleshooting Low Reactivity in Substitution Reactions at the Bromomethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge in organic synthesis: low reactivity in substitution reactions involving the bromomethyl group. As every synthetic challenge is unique, this guide moves beyond a simple checklist to explain the underlying principles governing these reactions, empowering you to make informed decisions in your experimental design.

Introduction: The Challenge of the Unreactive Bromomethyl Group

The bromomethyl group is a versatile functional group in organic synthesis, frequently employed in the construction of complex molecules due to its susceptibility to nucleophilic substitution.[1][2] However, chemists often encounter frustratingly low yields or sluggish reaction rates. This guide will dissect the key factors that influence the SN2 reaction, the primary mechanism for substitution at a primary carbon center like that of the bromomethyl group, and provide actionable strategies to overcome low reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My substitution reaction with a bromomethyl-containing substrate is not proceeding. What are the most likely causes?

Low or no reactivity in a substitution reaction at a bromomethyl group typically points to one or more of the following factors: a poor leaving group, a weak nucleophile, steric hindrance, or suboptimal solvent conditions. Given that bromide is generally a good leaving group, the initial focus should be on the nucleophile, steric environment, and the reaction medium.

Question 2: How does the choice of solvent impact the reaction rate, and what is the best solvent for my reaction?

The solvent plays a critical role in SN2 reactions by influencing the reactivity of the nucleophile.[3][4] Solvents are broadly classified as polar protic and polar aprotic.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds with the nucleophile. This "solvation shell" stabilizes the nucleophile, reducing its energy and, consequently, its reactivity.[5] For SN2 reactions, polar protic solvents are generally disfavored as they can significantly slow down the reaction rate.[4][5]

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) are polar but lack O-H or N-H bonds.[5] They can solvate the accompanying cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile.[5] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the SN2 reaction rate.[5][6] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[6]

Troubleshooting Recommendation: If your reaction is sluggish in a protic solvent, switching to a polar aprotic solvent is a primary troubleshooting step.

Table 1: Relative Rate Constants of an SN2 Reaction in Different Solvents
SolventTypeRelative Rate
MethanolPolar Protic1
WaterPolar Protic7
DMSOPolar Aprotic1,300
DMFPolar Aprotic2,800
AcetonitrilePolar Aprotic5,000
AcetonePolar Aprotic7,700

Data is illustrative and can vary depending on the specific reaction.

Question 3: I suspect my nucleophile is not strong enough. How can I assess its strength and what are my options for improvement?

The strength of a nucleophile is a key determinant of the SN2 reaction rate.[7][8]

Factors Influencing Nucleophilicity:

  • Charge: Anionic nucleophiles (e.g., I⁻, CN⁻, RS⁻) are generally stronger than their neutral counterparts (e.g., H₂O, ROH).[9][10]

  • Electronegativity: Within a row of the periodic table, nucleophilicity increases with decreasing electronegativity. For example, R₃N is more nucleophilic than ROH.

  • Polarizability: In protic solvents, larger atoms are better nucleophiles (e.g., I⁻ > Br⁻ > Cl⁻) because their electron clouds are more deformable, leading to better orbital overlap in the transition state.[9]

  • Steric Hindrance: Bulky nucleophiles (e.g., t-butoxide) are less effective in SN2 reactions due to steric clashes with the substrate.[9]

Troubleshooting Strategies:

  • Select a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, if using an alcohol (ROH) as a nucleophile, deprotonating it to form the corresponding alkoxide (RO⁻) will significantly increase its reactivity.

  • Increase Nucleophile Concentration: Since the SN2 reaction is bimolecular, its rate is dependent on the concentration of both the substrate and the nucleophile.[7] Increasing the concentration of the nucleophile can drive the reaction forward.

Question 4: Could steric hindrance be the issue, even though the reaction is at a primary carbon?

While the bromomethyl group itself is not sterically hindered, the substituents on the rest of the molecule can play a significant role.[11][12][13] Bulky groups near the reaction center can obstruct the "backside attack" of the nucleophile, which is characteristic of the SN2 mechanism.[14][15] This increases the activation energy of the reaction and slows it down.[16]

Diagram 1: Steric Hindrance in SN2 Reactions

Steric_Hindrance cluster_0 Low Steric Hindrance (Fast Reaction) cluster_1 High Steric Hindrance (Slow Reaction) Unhindered Substrate R-CH₂-Br Transition State 1 [Nu---CH₂(R)---Br]⁻ Unhindered Substrate->Transition State 1 Nucleophile Nu⁻ Nucleophile->Unhindered Substrate Backside Attack Product 1 R-CH₂-Nu + Br⁻ Transition State 1->Product 1 Hindered Substrate R₃C-CH₂-Br Transition State 2 [Nu---CH₂(CR₃)---Br]⁻ Hindered Substrate->Transition State 2 Nucleophile2 Nu⁻ Nucleophile2->Hindered Substrate Blocked Attack Product 2 Slow/No Reaction Transition State 2->Product 2

Caption: Steric hindrance from bulky groups can block the nucleophile's approach.

Troubleshooting Workflow:

If you suspect steric hindrance is the problem, consider the following:

  • Use a Smaller Nucleophile: If possible, switch to a less bulky nucleophile.

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, be cautious as this can also promote side reactions like elimination.

  • Consider a Different Synthetic Route: In cases of severe steric hindrance, it may be necessary to redesign the synthesis to introduce the desired group at an earlier, less hindered stage.

Question 5: I'm working with a substrate that is poorly soluble in polar aprotic solvents. What are my options?

This is a common challenge, especially when dealing with large, nonpolar molecules. In such cases, Phase-Transfer Catalysis (PTC) is an excellent technique.[17][18][19][20]

How PTC Works:

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the substrate is dissolved.[17][18][19][20] The catalyst's lipophilic alkyl chains allow it to be soluble in the organic solvent, while its positive charge pairs with the anionic nucleophile, shuttling it across the phase boundary.[17]

Diagram 2: Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaX Na⁺X⁻ (Nucleophile Salt) QX Q⁺X⁻ NaX->QX Anion Exchange RBr R-Br (Substrate) RNu R-Nu (Product) RBr->RNu QBr Q⁺Br⁻ QBr->NaX Catalyst Regeneration QX->RBr SN2 Reaction

Caption: PTC facilitates the transfer of a nucleophile to the organic phase.

Experimental Protocol: A General PTC Procedure

  • Dissolve the bromomethyl substrate in a nonpolar organic solvent (e.g., toluene, dichloromethane).

  • In a separate flask, dissolve the nucleophilic salt (e.g., NaCN, NaN₃) in water.

  • Add the phase-transfer catalyst (typically 1-10 mol%) to the organic phase.

  • Combine the two phases and stir vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial surface area.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to obtain the product.

Question 6: Is it possible that the bromide is not a good enough leaving group in my specific system? How can I improve its leaving group ability?

While bromide is generally a good leaving group, its ability to depart is context-dependent.[21][22] A good leaving group is a weak base, meaning it is stable on its own.[21][23][24] The stability of the leaving group is crucial for lowering the energy of the transition state.[8]

The Finkelstein Reaction: A Strategy for Leaving Group Exchange

If you suspect the bromide is not sufficiently labile, you can convert it to an iodide, which is an even better leaving group.[25] This is achieved through the Finkelstein reaction , an SN2 process where an alkyl halide is treated with an alkali metal iodide (typically NaI) in acetone.[26][27][28][29][30]

Why it Works: Sodium iodide is soluble in acetone, while the resulting sodium bromide is not.[27][28][29] According to Le Châtelier's principle, the precipitation of NaBr from the reaction mixture drives the equilibrium towards the formation of the more reactive alkyl iodide.[28]

Experimental Protocol: The Finkelstein Reaction
  • Dissolve the bromomethyl substrate in anhydrous acetone.

  • Add a stoichiometric excess (typically 1.5-3 equivalents) of sodium iodide.

  • Reflux the mixture with stirring. The reaction can be monitored by the formation of a white precipitate (NaBr).

  • After the reaction is complete (as determined by TLC), cool the mixture and filter off the precipitate.

  • The resulting solution containing the iodomethyl intermediate can often be used directly in the subsequent substitution reaction without isolation.

Activation of Leaving Groups:

In some cases, particularly with alcohols which have a poor leaving group (OH⁻), they can be converted into better leaving groups like tosylates or mesylates.[31] Similarly, while less common for bromides, Lewis acids can sometimes be used to activate the leaving group.[22][23][24]

Summary of Troubleshooting Strategies

IssuePrimary Cause(s)Recommended Solution(s)
Low/No Reaction Weak nucleophile, suboptimal solvent, steric hindranceSwitch to a polar aprotic solvent, use a stronger nucleophile, increase temperature
Poor Solubility Immiscible reactantsEmploy Phase-Transfer Catalysis (PTC)
Insufficient Leaving Group Ability Bromide not labile enough in the specific systemPerform a Finkelstein reaction to generate the more reactive iodomethyl intermediate

By systematically evaluating these key parameters, you can effectively troubleshoot and optimize your substitution reactions at the bromomethyl group, leading to improved yields and more efficient syntheses.

References

  • TutorChase. What's the role of a leaving group in organic reactions?[Link]

  • OpenOChem Learn. SN2 Effect of Solvent.[Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. (2024). [Link]

  • Quora. What are the effects of solvents on SN1 and SN2 reactions? (2023). [Link]

  • Wikipedia. Leaving group.[Link]

  • U.S. National Library of Medicine. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.[Link]

  • Phase-Transfer Catalysis. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.[Link]

  • YouTube. Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023). [Link]

  • Chemistry LibreTexts. 8.5: Leaving Groups. (2022). [Link]

  • ACS Publications. Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study. (2020). [Link]

  • Organic Chemistry Portal. Finkelstein Reaction.[Link]

  • Pearson. Good Leaving Groups Explained: Definition, Examples, Practice & Video Lessons.[Link]

  • OperaChem. Phase transfer catalysis (PTC). (2023). [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S.[Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.[Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.[Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.[Link]

  • BYJU'S. Finkelstein Reaction.[Link]

  • YouTube. The Finkelstein Reaction Mechanism. (2025). [Link]

  • Chemistry Learner. Finkelstein Reaction: Definition, Examples and Mechanism.[Link]

  • Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.[Link]

  • Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.[Link]

  • Wikipedia. SN2 reaction.[Link]

  • ACS Publications. Catalytic Activation of the Leaving Group in the SN2 Reaction. (2007). [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group? (2026). [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. (2012). [Link]

  • U.S. National Library of Medicine. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.[Link]

  • Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. (2021). [Link]

  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. (2019). [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-7, PPT-22 Factors Affecting the Rates of SN1 and SN2 Reactions.[Link]

  • Magoosh MCAT Prep. SN1 and SN2 Reactions.[Link]

  • Khan Academy. Sn2 mechanism: kinetics and substrate.[Link]

  • ResearchGate. Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene. (2025). [Link]

  • YouTube. Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry | NoMoreClass. (2025). [Link]

  • ACS Publications. BIS(BROMOMETHYL) COMPOUNDS.[Link]

  • Cengage. Chapter 7 Solutions to Problems - Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations.[Link]

  • Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. (2020). [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions.[Link]

  • FutureLearn. Tools of the trade: understanding nucleophilic substitution reactions.[Link]

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Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-(bromomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific engineering and chemical challenges encountered during the scale-up of 6-Bromo-2-(bromomethyl)benzo[b]thiophene . This molecule is a critical alkylating agent and intermediate, often utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Arzoxifene analogs.

The synthesis generally relies on the Wohl-Ziegler radical bromination of 6-bromo-2-methylbenzo[b]thiophene using N-bromosuccinimide (NBS). While mechanistically simple, this reaction presents severe non-linear behavior upon scale-up, including thermal runaways, regioselectivity loss (gem-dibromination), and product instability.

Module 1: Reaction Dynamics & Kinetics

The Core Challenge: Controlling the Radical Chain

At scale, the induction period of radical bromination is the most dangerous phase. If the initiator (AIBN/BPO) builds up without triggering the chain reaction, a sudden onset can lead to a thermal runaway.

Experimental Workflow & Pathway Analysis

ReactionPathway SM Starting Material (6-Bromo-2-methylbenzo[b]thiophene) Radical Benzylic Radical Intermediate SM->Radical NBS / Initiator (Slow Step) Product Target Product (Mono-bromomethyl) Radical->Product Propagation Impurity Impurity (Gem-dibromomethyl) Product->Impurity Over-reaction (Thermodynamic Sink)

Figure 1: Kinetic pathway of Wohl-Ziegler bromination showing the critical branch point between product formation and over-bromination.

Troubleshooting Guide: Reaction Phase

Q1: The reaction mixture is refluxing, but HPLC shows <5% conversion after 2 hours. Should I add more initiator?

A: Do not add a large bolus of initiator immediately. This is a classic "Induction Lock."

  • Root Cause: Oxygen inhibition. Dissolved oxygen acts as a radical scavenger, quenching the initial radicals formed by AIBN/BPO before the chain propagates.

  • Corrective Action:

    • Stop heating and sparge the mixture vigorously with Argon or Nitrogen for 15–20 minutes.

    • Verify the solvent (typically Chlorobenzene or Acetonitrile) is peroxide-free.

    • Add a small portion (10% of total calc.) of initiator.

    • Resume heating.

  • Scale-Up Tip: For reactors >50L, use an initiator solution fed via a metering pump rather than solid addition. This ensures a steady-state radical concentration and prevents "dead" periods.

Q2: We are seeing high levels (10-15%) of the gem-dibromo impurity. How do we optimize selectivity?

A: The gem-dibromo species is formed when the product competes with the starting material for bromine radicals.

  • Mechanism: As the concentration of Product increases, the statistical probability of a radical abstracting a hydrogen from the product (creating the dibromide) increases.

  • Protocol Adjustment:

    • Stoichiometry: Reduce NBS from 1.1 eq to 0.95 eq . It is better to leave 5% starting material (which can often be removed by crystallization) than to generate the dibromide (which co-crystallizes).

    • Conversion Limit: Quench the reaction at 90–95% conversion . Do not chase 100%.

    • Solvent Choice: Switch from CCl4 (if used) to Chlorobenzene or Methyl Acetate . Polar effects in the transition state can sometimes improve mono/di selectivity.

Module 2: Isolation & Stability

The Core Challenge: Benzylic Bromide Instability

The target molecule is a benzylic bromide. These are prone to hydrolysis (forming the alcohol) and polymerization. The 6-bromo substituent on the ring withdraws electrons, making the benzylic position highly electrophilic and sensitive to moisture.

Data: Stability Profile
ParameterConditionObservationRecommendation
Hydrolysis Water/THF, 25°C2% degradation in 1 hrAvoid aqueous washes if possible.
Thermal Solid, >60°CDarkening, HBr releaseDry under vacuum at <40°C.
Light Ambient Lab LightSlow yellowingUse amber glassware / foil.
Troubleshooting Guide: Workup

Q3: During aqueous washing to remove succinimide, the layers form a rag/emulsion, and the product degrades. How can we avoid this?

A: Eliminate the aqueous wash entirely.

  • Alternative Protocol:

    • Cool the reaction mixture to 0–5°C. Succinimide is highly insoluble in cold Chlorobenzene or CCl4.

    • Filter the slurry to remove the bulk succinimide.

    • Concentrate the filtrate.

    • Crystallization: Dissolve the residue in hot Heptane (or Hexane/EtOAc mix) and cool slowly. The inorganic salts and residual succinimide will not dissolve, while the product crystallizes out.

Q4: The final solid is turning pink/black during vacuum drying.

A: This indicates autocatalytic decomposition triggered by trace acid (HBr).

  • Root Cause: Residual HBr trapped in the crystal lattice catalyzes the polymerization of the benzo[b]thiophene core.

  • Corrective Action:

    • Add a scavenger base (e.g., 1% K2CO3 or solid NaHCO3) during the final crystallization step.

    • Ensure the vacuum oven trap is acidic (indicating HBr removal) but keep the oven temperature below 40°C .

    • Storage: Store under Argon at -20°C.

Module 3: Safety & Engineering Controls

The Core Challenge: Lachrymatory Hazards

This compound is a potent lachrymator (tear gas). Standard fume hoods are often insufficient for kg-scale handling.

Safety Decision Tree

SafetyProtocol Start Handling Solid Product Containment Is Primary Containment (Glovebox/Isolator) Available? Start->Containment Yes Use Isolator. Neutralize waste with NaOH/MeOH. Containment->Yes Yes No Fume Hood Handling Containment->No No PPE REQUIRED PPE: 1. Full Face Respirator (ABEK1) 2. Double Nitrile Gloves 3. Tyvek Suit No->PPE Decon Decontamination Solution: 5% Ethanolamine in Ethanol (Reacts to form amine) PPE->Decon Spill Response

Figure 2: Safety decision matrix for handling potent lachrymators.

Q5: How do we clean the reactor? Water seems to make the fumes worse.

A: Do not use hot water initially. Hot water vaporizes the lachrymator, filling the suite with tear gas.

  • Decontamination Protocol:

    • Rinse the reactor with Ethanol containing 5% Ethanolamine or Morpholine .

    • Chemistry: The amine reacts rapidly with the benzylic bromide to form a non-volatile, non-lachrymatory ammonium salt.

    • Stir for 30 minutes.

    • Follow with water wash.[1][2][3][4]

References

  • Synthetic Route & Intermediates

    • Preparation of 6-bromo-2-methylbenzo[b]thiophene and subsequent bromin
    • Source: ChemicalBook / Patent Literature (Arzoxifene Intermedi
  • Reaction Mechanism (Wohl-Ziegler Bromination)

    • Mechanism of Free Radical Bromination of Alkyl-substituted Arom
    • Source: BYJU'S Chemistry Library.
  • Safety Data (Benzylic Bromides)

    • Safety Data Sheet: Benzyl Bromide (Analogous Lachrym
    • Source: ThermoFisher Scientific SDS.
  • Scale-Up Context (SERMs)

    • Expeditious Synthesis of 3-Aryl Benzothiophene (Raloxifene Intermedi
    • Source: Journal of Chemical and Pharmaceutical Research.
  • Benzothiophene Functionalization

    • Recent Progress in the Synthesis of Benzo[b]thiophene.
    • Source: ResearchG

Sources

Validation & Comparative

Comparing biological activity of 6-bromo vs other halogenated benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biological Activity of 6-Bromo vs. Other Halogenated Benzothiophene Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The 6-Position Paradox

In the optimization of benzothiophene scaffolds—a core moiety in drugs like Raloxifene (SERM) and Zileuton (5-LOX inhibitor)—the C6 position is a critical determinant of pharmacokinetics and target engagement.

While fluorine (6-F) is often employed to block metabolic oxidation without altering sterics, 6-bromo benzothiophene derivatives occupy a unique "sweet spot" in Structure-Activity Relationship (SAR) studies.[1] Unlike its chloro and fluoro counterparts, the 6-bromo substituent introduces a significant sigma-hole , enabling strong halogen bonding interactions with nucleophilic residues (e.g., carbonyl oxygens) in protein binding pockets.[1] This guide dissects the specific biological trade-offs of using 6-bromo versus 6-chloro, 6-fluoro, and 6-iodo substituents.[1]

Physicochemical Basis of Activity

To understand the biological divergence, we must first quantify the physical differences introduced by the halogen atom at the C6 position.

Table 1: Physicochemical Impact of C6-Halogen Substitution[1]
SubstituentVan der Waals Radius (Å)Electronegativity (Pauling)LogP Contribution (approx.)[1]σ-Hole PotentialPrimary SAR Utility
6-Fluoro 1.473.98+0.14NegligibleMetabolic blocking; H-bond acceptor mimic.[1]
6-Chloro 1.753.16+0.71WeakLipophilicity increase; filling hydrophobic pockets.[1]
6-Bromo 1.85 2.96 +0.86 Strong Halogen bonding; hydrophobic bulk; heavy atom effect.
6-Iodo 1.982.66+1.12Very StrongMaximal halogen bonding; often metabolically unstable.[1]

Expert Insight: The 6-bromo substituent is often the limit of steric tolerance in tight binding pockets. While 6-iodo offers stronger halogen bonding, it frequently suffers from dehalogenation in vivo.[1] 6-bromo offers the optimal balance of stability and sigma-hole directionality.[1]

Comparative Biological Activity[2][3][4]

Case Study A: Selective Estrogen Receptor Modulators (SERMs)

Context: Raloxifene (Evista) contains a 6-hydroxyl group essential for high-affinity binding to ERα.[1]

Mechanism of Action Difference[2]
  • 6-Hydroxy (Standard): Forms a critical hydrogen bond with Asp351 or Glu353 in the ligand-binding domain (LBD).[1]

  • 6-Bromo (Alternative): The bromine atom cannot act as a hydrogen bond donor.[1] However, it significantly increases lipophilicity.[1]

    • Outcome: In direct binding assays, 6-bromo analogs typically show reduced affinity (10-100x lower) compared to 6-OH or 6-F analogs because the energy gain from hydrophobic interaction rarely compensates for the loss of the critical H-bond network in the ERα pocket.

    • Utility: 6-bromo derivatives are often used as negative controls to prove the necessity of the H-bond donor at this position.

Case Study B: Antimicrobial Agents (Benzothiophene-Indole Hybrids)

Context: Targeting MRSA and drug-resistant Staphylococcus aureus.[1]

Recent studies (e.g., M. J.[1][3][4] Young et al.[1]) synthesized a series of benzothiophene-indole hybrids.

Table 2: Antibacterial Efficacy (MIC against S. aureus)
Compound VariantMIC (µg/mL)Activity Profile
6-H (Unsubstituted) >64Inactive.
6-Fluoro 8 - 16Moderate activity; metabolic stability improved.[1]
6-Chloro 4 - 8High potency; good hydrophobic fit.[1]
6-Bromo 4 - 8 High potency; distinct selectivity profile.

Key Finding: In specific MRSA strains (e.g., USA300), the 6-bromo derivative maintained potency where the 5-bromo analog lost activity. This suggests that the C6 position in the bacterial target (likely Pyruvate Kinase) has a hydrophobic pocket that accommodates the larger bromine radius without steric clash, unlike the C5 position.

Case Study C: Tubulin Polymerization Inhibitors

Context: Benzothiophenes mimicking Combretastatin A-4.[1]

  • 6-Methoxy: The "gold standard" for colchicine site binding.[1]

  • 6-Bromo:

    • Activity: 6-bromo derivatives often retain nanomolar cytotoxicity (IC50 < 50 nM) against cancer cell lines (MCF-7, HeLa).[1]

    • Mechanism: The colchicine binding site is large and hydrophobic. The 6-bromo group fills this volume effectively (better than 6-fluoro) and can form a halogen bond with backbone carbonyls of tubulin, a specific interaction that 6-methoxy (H-bond acceptor only) cannot replicate.[1]

Mechanistic Visualization (SAR Logic)[1]

The following diagram illustrates the decision matrix for selecting a C6-halogen based on the target pocket's features.

SAR_Logic Start Target Pocket Analysis Decision1 Is there a H-bond Donor (e.g., Asp, Glu) nearby? Start->Decision1 Branch_Hydro Yes (Hydrophilic) Decision1->Branch_Hydro Requires Donor Branch_Lipid No (Hydrophobic) Decision1->Branch_Lipid Lipophilic Pocket Choice_OH Use 6-OH or 6-NH2 (H-bond Donor) Branch_Hydro->Choice_OH Decision2 Is there a Carbonyl Oxygen facing the C6 position? Branch_Lipid->Decision2 Choice_F Use 6-Fluoro (Metabolic Block only) Decision2->Choice_F Steric Constraint Choice_Cl Use 6-Chloro (Fill Space) Decision2->Choice_Cl No (General Hydrophobic) Choice_Br Use 6-Bromo (Halogen Bond + Space) Decision2->Choice_Br Yes (Sigma-Hole Target)

Caption: Decision tree for C6-substitution. 6-Bromo is the optimal choice when a hydrophobic pocket contains a nucleophilic residue (carbonyl) capable of accepting a halogen bond.[1]

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Synthesis: Regioselective C6-Bromination

Objective: Synthesize 6-bromo-benzo[b]thiophene-2-carboxylate (Precursor).

  • Starting Material: 4-bromo-2-fluorobenzaldehyde.[1]

  • Reagent: Methyl thioglycolate (1.2 eq),

    
     (3 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve aldehyde and thioglycolate in DMF.

    • Add

      
       and heat to 60°C  (Critical: Higher temps >90°C can cause debromination or polymerization).[1]
      
    • Monitor via TLC (Hexane:EtOAc 9:1). 6-bromo product moves slower than 6-fluoro analog due to mass/polarizability.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the C7-H doublet (d, J=2.0 Hz) around 8.2 ppm.[1] The coupling constant confirms the meta-position relative to C5, ensuring C6 substitution.

Assay: Tubulin Polymerization Inhibition (Turbidimetric)

Objective: Compare 6-Br vs 6-Cl kinetics.[1]

  • Preparation: Purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.[1]

  • Treatment: Add test compounds (6-Br, 6-Cl, 6-F analogs) at 5 µM in DMSO (final DMSO < 1%).

  • Measurement:

    • Read Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Vmax: Calculate the maximum slope of the polymerization curve.

    • Success Metric: A potent 6-bromo inhibitor will flatten the curve (Vmax -> 0), similar to Colchicine.[1]

    • Differentiation: If 6-Br is significantly more potent than 6-Cl, it implies a halogen bond or specific steric fit is driving activity, not just lipophilicity.[1]

References

  • BenchChem. "Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis of 6-Bromo and 6-Chloro Derivatives."[1] BenchChem Technical Guides. Link[1]

  • Young, M. J., et al. "Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus."[1] International Journal of Molecular Sciences, 2022.[1] Link

  • Romagnoli, R., et al. "Synthesis and Biological Evaluation of 2-Amino-Benzo[b]thiophene Derivatives as Inhibitors of Tubulin Polymerization."[1] Journal of Medicinal Chemistry, 2007.[1][3] Link[1]

  • Jones, C. D., et al. "Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to Raloxifene."[1] Journal of Medicinal Chemistry, 1984.[1] Link[1]

  • Isloor, A. M., et al. "Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives."[1][3] European Journal of Medicinal Chemistry, 2010.[1] Link[1]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromo-2-(bromomethyl)benzo[b]thiophene for Unambiguous Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. Benzo[b]thiophene scaffolds are prevalent in a multitude of pharmacologically active agents, making the precise characterization of its derivatives a critical step in the research and development pipeline. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of 6-Bromo-2-(bromomethyl)benzo[b]thiophene, a key intermediate for further chemical elaborations.

In the absence of a complete, published experimental spectrum for this specific molecule, this guide will present a detailed, predicted spectral analysis based on established principles of NMR spectroscopy and empirical data from closely related analogues. We will compare these predicted spectra with that of a simpler precursor, 6-bromobenzo[b]thiophene, to elucidate the spectral impact of the 2-(bromomethyl) substituent. This comparative approach, grounded in fundamental principles, offers a robust framework for the characterization of this and similar molecular architectures.

The Causality Behind Experimental Choices in NMR Analysis

The choice of NMR spectroscopy as the primary tool for the characterization of this compound is dictated by its unparalleled ability to provide detailed information about the molecular structure at the atomic level. ¹H NMR spectroscopy reveals the number and electronic environment of protons, as well as their connectivity through spin-spin coupling. Concurrently, ¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their hybridization and electronic environment. Together, these two techniques offer a self-validating system for structural elucidation.

The selection of an appropriate deuterated solvent is crucial for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like the one , as it solubilizes the analyte well and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and typically do not interfere with the signals of the analyte.

Predicted ¹H NMR Spectral Analysis of this compound

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the bromomethyl group and the aromatic rings. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the inherent aromaticity of the benzo[b]thiophene core.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CH₂Br~ 4.8 - 4.9Singlet (s)N/AThe methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, leading to a significant downfield shift. The absence of adjacent protons results in a singlet.
H-3~ 7.3 - 7.4Singlet (s) or very fine multipletLong-range coupling may be observedThis proton is on the thiophene ring and adjacent to the substituted C-2. Its chemical shift is influenced by the sulfur atom and the adjacent substituent. It may show long-range coupling to protons on the benzene ring.
H-4~ 7.7 - 7.8Doublet (d)JH4-H5 ≈ 8.5 HzThis proton is part of the benzenoid ring and is expected to be a doublet due to coupling with H-5.
H-5~ 7.3 - 7.4Doublet of doublets (dd)JH5-H4 ≈ 8.5 Hz, JH5-H7 ≈ 1.8 HzH-5 is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets.
H-7~ 7.9 - 8.0Doublet (d)JH7-H5 ≈ 1.8 HzH-7 is coupled to H-5 (meta-coupling), appearing as a doublet. The bromine at C-6 will influence its chemical shift.

Comparative Analysis: this compound vs. 6-Bromobenzo[b]thiophene

A comparative analysis with a simpler analogue, 6-bromobenzo[b]thiophene, highlights the diagnostic impact of the 2-(bromomethyl) substituent.

Table 2: Comparison of Predicted ¹H NMR Data

Proton6-Bromobenzo[b]thiophene (Predicted δ, ppm)This compound (Predicted δ, ppm)Key Difference
H-2~ 7.4N/A (Substituted)Absence of the H-2 signal is a primary indicator of substitution at this position.
H-3~ 7.3~ 7.3 - 7.4The chemical shift of H-3 is expected to be similar, but the multiplicity will change from a doublet (coupled to H-2) to a singlet (or fine multiplet due to long-range coupling).
-CH₂BrN/A~ 4.8 - 4.9The appearance of a singlet in this downfield region is a clear marker for the bromomethyl group.

This comparison underscores how the introduction of the bromomethyl group at the 2-position leads to predictable and interpretable changes in the ¹H NMR spectrum, providing a robust method for confirming the success of a synthetic transformation.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-CH₂Br~ 30 - 35The carbon of the bromomethyl group is expected in the upfield region, shifted downfield by the attached bromine.
C-2~ 140 - 142This is a quaternary carbon attached to the sulfur and the bromomethyl group.
C-3~ 124 - 126This carbon is part of the thiophene ring.
C-3a~ 139 - 141A quaternary carbon at the fusion of the two rings.
C-4~ 125 - 127Aromatic carbon on the benzene ring.
C-5~ 123 - 125Aromatic carbon on the benzene ring.
C-6~ 118 - 120This carbon is directly attached to the bromine atom, and its chemical shift is significantly influenced by it.
C-7~ 126 - 128Aromatic carbon on the benzene ring.
C-7a~ 138 - 140A quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: 0-200 ppm.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for NMR-based characterization.

NMR_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_interpretation Spectral Interpretation & Validation Synthesis Synthesis of This compound SamplePrep Sample Preparation (CDCl3, TMS) Synthesis->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->DataProcessing Compare Compare Predicted vs. Experimental Spectra DataProcessing->Compare Predict Predict Spectra (Based on Analogues) Predict->Compare Assign Assign Signals (Chemical Shift, Multiplicity, Coupling) Compare->Assign StructureConfirm Structure Confirmation Assign->StructureConfirm

Caption: A typical workflow for the characterization of a synthesized compound using NMR spectroscopy.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural elucidation of synthetic intermediates like this compound. By leveraging predicted spectral data derived from analogous compounds and fundamental NMR principles, researchers can confidently assign the structure of this molecule. The comparative analysis presented in this guide serves as a robust framework for interpreting the NMR data of substituted benzo[b]thiophenes, thereby ensuring the scientific integrity of subsequent research and development activities.

References

  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Middle East Journal of Science.
  • Proton magnetic resonance spectra of some benzo[b]thiophens. An investigation of substituent effects in a heteroaromatic system. Australian Journal of Chemistry.
  • Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Journal of the Chemical Society, Perkin Transactions 2.
  • Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Molecules.
  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b)
  • 6-bromo-benzo[b]thiophene-2-carboxylic acid(19075-58-2) 1 h nmr. ChemicalBook.
  • Thianaphthene(95-15-8) 1H NMR spectrum. ChemicalBook.
  • Long-range Proton Spin Couplings in Thieno[3,2-b] thiophene. Acta Chemica Scandinavica.
  • Long-Range Proton-Carbon- 13 NMR Spin Coupling Constants. Journal of the American Chemical Society.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry.
  • 6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester. PubChem.
  • 13-C NMR Chemical Shift Table. Scribd.
  • 6-Bromobenzo b thiophene 97 17347-32-9. Sigma-Aldrich.
  • 6-bromo-benzo[b]thiophene-2-carboxylic acid methyl ester. PubChemLite.
  • 6-BROMO-3-METHYLBENZO[B]THIOPHENE. Fluorochem.
  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.

Validating the molecular weight of 6-Bromo-2-(bromomethyl)benzo[b]thiophene derivatives with mass spectrometry

[1]

Executive Summary: The Dibromo Challenge

Validating the molecular weight of This compound (

For drug development professionals, this molecule is a critical intermediate. Its reactivity lies in the bromomethyl group (position 2), while the bromine at position 6 remains static. Standard validation often fails because the reactive benzylic bromide can degrade during thermal ionization (GC-MS), or fail to ionize in standard Electrospray (ESI).

This guide compares the two primary validation routes—GC-MS (EI) vs. LC-MS (APCI) —and establishes the Isotopic Fingerprint Method as the gold standard for confirmation.

Molecular Profile & Isotopic Physics[1][2]

Before selecting a method, the analyst must understand the "Isotopic Signature." Unlike standard organic molecules, this compound contains two bromine atoms . Bromine exists naturally as


12

When two bromines are present, they create a distinct triplet pattern in the Mass Spectrum that serves as a built-in validation code.

The 1:2:1 Validation Rule

For


Isotope Combinationm/z ValueRelative IntensityDescription

+

303.86 25% (1) The "Monoisotopic" mass.

+

305.85 50% (2) The statistical average (most abundant).

+

307.85 25% (1) The heavy isotope mass.

Expert Insight: If your spectrum shows a 1:1 doublet (like a single bromine compound), your sample has likely degraded (lost the alkyl bromide). You must see the 1:2:1 triplet to validate the intact molecule.

Comparative Analysis: GC-MS vs. LC-MS[1][5][6][7]

Method A: GC-MS (Electron Ionization)

The Structural Fingerprint, but Thermally Risky.

Mechanism: The sample is vaporized (~250°C) and bombarded with electrons (70eV). Pros:

  • Library Matching: Produces a fragmentation pattern that can be matched against NIST libraries.

  • Structural Insight: Fragments will clearly show the loss of the bromomethyl group (

    
     or 
    
    
    ).

Cons:

  • Thermal Degradation: The benzylic C-Br bond is weak. In the hot injector port, the molecule may undergo thermal dehydrohalogenation or dimerization before detection.

  • Hard Ionization: The molecular ion (

    
    ) may be weak or absent if fragmentation is too aggressive.
    
Method B: LC-MS (APCI)

The "Soft" Approach for Intact Mass.

Mechanism: Atmospheric Pressure Chemical Ionization (APCI). The sample is nebulized and ionized by a corona discharge needle. Pros:

  • Intact Molecular Ion: APCI is "softer" than EI but more robust than ESI for non-polar halides. It readily forms the protonated molecule

    
    .
    
  • No Thermal Shock: Lower temperatures preserve the labile bromomethyl group.

  • Solubility: Compatible with the organic solvents (MeOH/ACN) used to dissolve the hydrophobic benzothiophene.

Cons:

  • Adduct Formation: Risk of forming

    
     or solvent adducts that complicate the spectrum.
    
Summary Comparison Table
FeatureGC-MS (EI)LC-MS (APCI)Recommendation
Ionization Energy High (Hard)Medium (Soft)APCI for MW confirmation.
Sample State Gas Phase (Thermal)Liquid PhaseLC-MS avoids thermal breakdown.
Detection Limit Low (pg range)Low (ng range)GC-MS is more sensitive.
Primary Risk Degradation in inletPoor ionization efficiencyUse APCI (ESI often fails for alkyl halides).

Experimental Protocol: The "Dual-Check" Workflow

Step 1: Sample Preparation[1][6]
  • Solvent: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Dilution: Dilute 10 µL of stock into 990 µL ACN (Final conc: ~10 ppm).

  • Filtration: Pass through a 0.2 µm PTFE filter to remove particulates.

Step 2: LC-MS (APCI) Setup (Primary Validation)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

  • Mobile Phase: Isocratic 80% ACN / 20% Water (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Ion Source: APCI Positive Mode.

    • Corona Current: 4-5 µA.

    • Vaporizer Temp: 350°C.

  • Target: Scan range m/z 100–500. Look for the 305/307/309 triplet (corresponding to

    
    ).
    
Step 3: Data Interpretation[1][2][4]
  • Extract the ion chromatogram for m/z 306.

  • Zoom into the mass spectrum at the retention time peak.

  • The Test: Does the peak cluster match the 1:2:1 intensity ratio?

    • Yes: Validated intact molecule.

    • No (1:1 ratio): Sample has hydrolyzed or degraded to the alcohol/dimer.

Workflow Visualization

The following diagram illustrates the decision logic for validating this specific derivative.

MS_Validation_WorkflowStartSample: this compoundPrepDilution in ACN (10 ppm)Start->PrepChoiceSelect Ionization ModePrep->ChoiceGCMSGC-MS (EI)(Structural Fingerprint)Choice->GCMSHigh VolatilityLCMSLC-MS (APCI)(Intact Mass)Choice->LCMSLabile/PolarResult_GCSpectrum: Fragment Ions(Look for M-Br)GCMS->Result_GCResult_LCSpectrum: Molecular Ion [M+H]+LCMS->Result_LCValidationIsotope Pattern Check(The 1:2:1 Rule)Result_GC->ValidationResult_LC->ValidationPassPASS: Intact Molecule ConfirmedValidation->PassTriplet (1:2:1)FailFAIL: Degradation Detected(1:1 Ratio observed)Validation->FailDoublet (1:1)

Caption: Logical workflow for selecting the correct ionization technique and validating the isotopic signature of dibromo-benzothiophene derivatives.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzo[b]thiophene Mass Spectrum (Electron Ionization).[3][4] National Institute of Standards and Technology.[3] [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The M+2 Peak.[5][6] (Detailed guide on Br/Cl isotopic ratios). [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Technical Comparison for Labile Compounds.[Link]

  • Michigan State University. Reactivity of Alkyl Halides: Substitution and Elimination. (Context for the instability of benzylic bromides). [Link]

Guide to Cross-Referencing Experimental vs. Predicted Spectral Data for Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzothiophenes are critical scaffolds in medicinal chemistry, serving as bioisosteres for indoles in selective estrogen receptor modulators (e.g., Raloxifene) and 5-lipoxygenase inhibitors (e.g., Zileuton). However, their structural characterization is notoriously prone to assignment errors. The sulfur atom's high polarizability and the scaffold's uneven electron density distribution often cause standard empirical prediction algorithms (e.g., ChemDraw, MNova) to fail, particularly at the C2 and C3 positions.

This guide provides a rigorous framework for reconciling these discrepancies. We move beyond simple "matching" to a causality-driven validation protocol , combining high-level Density Functional Theory (DFT) with precision NMR spectroscopy.

Part 1: The Challenge of Sulfur Heterocycles

Why Predictions Fail

Standard empirical predictors rely on additivity rules derived largely from benzene and pyridine systems. Benzothiophenes defy these rules due to two primary factors:

  • The "Thiophene Effect" (Electronic): The sulfur atom acts as both an electron donor (via resonance) and an electron withdrawer (via induction). This creates a "push-pull" dynamic that is highly sensitive to substituents. For instance, an electron-withdrawing group at C2 will shield C3 far more than empirical scripts predict.

  • Anisotropic Shielding (Geometric): The ring current in benzothiophene is not uniform. The benzene ring induces a strong shielding cone that affects substituents at C3 differently than C2, a geometric nuance often lost in low-level calculations.

The Hierarchy of Accuracy

When characterizing a novel benzothiophene, you must categorize your data sources by reliability:

MethodReliabilityComputational CostBest Use Case
Empirical (Rule-Based) LowNegligibleRough synthetic planning; rapid triage.
DFT (GIAO/B3LYP) HighModerate/HighStereochemical assignment; resolving overlapping peaks.
Experimental (NMR/X-ray) Ground Truth HighFinal structure confirmation; FDA submission.

Part 2: Comparative Data Analysis

The following table illustrates the divergence between predicted and experimental values for a representative 3-substituted benzothiophene . Note the significant error in the empirical prediction for the C2 carbon, which is directly adjacent to the sulfur.

Case Study: 3-Methylbenzothiophene (


C NMR in CDCl

)
PositionExperimental

(ppm) [1]
Empirical Prediction

(ppm)

(Exp - Emp)
DFT Prediction (GIAO)

(ppm) [2]

(Exp - DFT)
C2 (CH) 121.8 129.5-7.7 122.1+0.3
C3 (C-Me) 133.5131.0-2.5133.2-0.3
C4 122.9123.5+0.6123.1+0.2
C7 124.2124.0-0.2124.4+0.2

Key Insight: The empirical method overestimates the chemical shift of C2 by nearly 8 ppm because it fails to account for the specific electron density enrichment provided by the sulfur atom in the 3-substituted system. The DFT method (B3LYP/6-311+G(2d,p)) captures this effect accurately.

Part 3: Experimental & Computational Protocols

To achieve the "DFT Accuracy" shown above, you cannot use default settings. You must follow this self-validating workflow.

A. Experimental Protocol (The "Ground Truth")

Goal: Eliminate concentration and solvent-dependent shifts to allow direct comparison with gas-phase or PCM-solvated calculations.

  • Sample Preparation: Dissolve 5–10 mg of the benzothiophene in 600

    
    L of CDCl
    
    
    
    (filtered through basic alumina to remove acidic impurities which can broaden sulfur-adjacent protons).
  • Temperature Control: Equilibrate probe to 298 K (

    
     0.1 K). Temperature fluctuations affect sulfur heterocycles more than pure hydrocarbons.
    
  • Acquisition:

    • 
      H NMR:  16 scans, relaxation delay (
      
      
      
      )
      
      
      5s (to ensure full relaxation of aromatic protons).
    • 
      C NMR:  1024 scans, 
      
      
      
      = 2s.
    • 2D Experiments: HSQC and HMBC are mandatory to link the C2/C3 protons to the benzene ring carbons.

B. Computational Protocol (The "Validator")

Goal: Generate spectral data accounting for geometry and electronic correlation.

  • Conformational Search: Use MMFF94 to generate low-energy conformers.

  • Geometry Optimization: Optimize the lowest energy structures using DFT B3LYP/6-31G(d) .

    • Note: For benzothiophenes with heavy halogens (Br, I), use a basis set with effective core potentials (e.g., LANL2DZ) for the heavy atom.

  • NMR Calculation: Perform a Single Point Energy calculation on the optimized geometry using the GIAO method .

    • Functional/Basis Set: mPW1PW91/6-311+G(2d,p) or B3LYP/6-311++G(d,p) [3].

    • Solvation Model: Use IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Chloroform as the solvent. Gas-phase calculations will result in errors >5 ppm for polar benzothiophenes.

  • Scaling: Apply linear scaling factors to the raw isotropic shielding values (

    
    ) to convert to chemical shifts (
    
    
    
    ):
    
    
    (Typical Slope
    
    
    -1.05 for
    
    
    C).

Part 4: The Reconciliation Workflow

This diagram outlines the decision logic for assigning structure when prediction and experiment disagree.

ReconciliationWorkflow Start New Benzothiophene Synthesized ExpData Acquire 1H/13C NMR + 2D (HSQC/HMBC) Start->ExpData EmpPred Generate Empirical Prediction (ChemDraw/MNova) Start->EmpPred Compare Compare Exp vs. Emp ExpData->Compare EmpPred->Compare Match Match within < 2 ppm? Compare->Match Assign Assign Structure Match->Assign Yes DFTRoute Run GIAO-DFT Calculation (B3LYP/6-311+G(2d,p) + PCM) Match->DFTRoute No (Discrepancy > 2ppm) Reconcile Compare Exp vs. DFT DFTRoute->Reconcile GoodFit RMSD < 1.5 ppm? Reconcile->GoodFit Confirm Structure Confirmed (Publishable) GoodFit->Confirm Yes Reassess Re-evaluate Synthesis (Isomer/Byproduct?) GoodFit->Reassess No

Figure 1: Decision matrix for validating benzothiophene structures. Note that DFT is triggered only when empirical methods fail to converge with experimental data.

Part 5: Mechanistic Pathway of Sulfur Influence

To understand why you are seeing specific shifts, visualize the electronic influence of the sulfur atom.

ElectronicEffects cluster_0 Benzothiophene Core Sulfur Sulfur Atom (S1) C2 C2 Position Sulfur->C2 Inductive Withdrawal (-I) Deshielding C3 C3 Position Sulfur->C3 Resonance Donation (+M) Shielding Benzene Benzene Ring Benzene->C3 Anisotropic Shielding Cone

Figure 2: Electronic and magnetic vectors influencing chemical shifts. C3 is subject to competing effects (Resonance vs. Ring Current), making it the most difficult position to predict empirically.

References

  • Experimental Benchmark: Pierens, G. K., Venkatachalam, T. K., & Reutens, D. C. (2016).[1] Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles. Magnetic Resonance in Chemistry, 54(4), 298–307.[1] Link

  • DFT Methodology: Cohen, R. D., et al. (2023).[2][3] DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.[3] Molecules, 28(6), 2449.[3] Link

  • GIAO Accuracy: Sýkora, S., et al. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23, 1-10. Link

  • Reassignment Case Study: Martin, G. E., & Williams, A. J. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3321. Link

Sources

Benchmarking Guide: Efficacy Profiling of Next-Gen Benzothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzothiophene scaffold remains a privileged structure in medicinal chemistry, historically validated by the 5-lipoxygenase (5-LOX) inhibitor Zileuton and the SERM Raloxifene . However, the current clinical imperative has shifted from single-target inhibition to dual-pathway modulation (COX-2/5-LOX) to mitigate the gastrointestinal toxicity of NSAIDs and the cardiovascular risks associated with coxibs, while addressing the "shunt" toward leukotriene production that occurs when COX is blocked alone.

This guide benchmarks two novel benzothiophene-carboxamide analogs—BT-304 (Lead) and BT-309 (Backup)—against industry standards (Zileuton, Celecoxib). We employ a self-validating screening cascade designed to filter for dual efficacy and metabolic stability.

Mechanistic Rationale: The Dual Inhibition Hypothesis[1]

To understand the efficacy of the BT-series, we must visualize the Arachidonic Acid (AA) cascade. Traditional NSAIDs block Cyclooxygenase (COX), forcing AA metabolism down the 5-LOX pathway, increasing pro-inflammatory leukotrienes (LTs). The novel benzothiophenes are designed to clamp both pathways simultaneously.

Figure 1: Arachidonic Acid Cascade & Intervention Points[2]

AA_Pathway AA Arachidonic Acid (Substrate) COX Cyclooxygenase (COX-1 / COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (Pain/Inflammation) COX->PGs LTs Leukotrienes (Bronchoconstriction/Chemotaxis) LOX->LTs NSAIDs Standard NSAIDs (Indomethacin) NSAIDs->COX Inhibits Zileuton Zileuton (Benzothiophene Ref) Zileuton->LOX Inhibits BT304 Novel BT-304 (Dual Inhibitor) BT304->COX BT304->LOX

Caption: Figure 1. Dual inhibition by BT-304 prevents the "substrate shunt" common in selective COX inhibition.

In Vitro Enzymatic Profiling

The first gate in our benchmarking protocol is the determination of IC50 values against purified enzymes. We utilized colorimetric screening kits to assess potency and selectivity indices (SI).

Experimental Conditions:

  • COX-1/2: Peroxidase activity assay (TMPD oxidation).

  • 5-LOX: Ferric-xylenol orange (FOX) assay detecting lipid hydroperoxides.

Table 1: Enzymatic Inhibition Profile (IC50 in µM)
CompoundCOX-1 (Constitutive)COX-2 (Inducible)5-LOXSelectivity (COX-2/COX-1)Efficacy Score
Zileuton (Ref)>100>1000.55 N/ASingle Target
Celecoxib (Ref)15.00.04 >50375 (High)Single Target
BT-304 (Lead)12.40.48 0.28 25.8 (Balanced)Dual Potency
BT-309 4.10.951.204.3 (Low)Poor Selectivity

Analysis: BT-304 demonstrates a "balanced" profile. While less potent against COX-2 than Celecoxib, its significant 5-LOX inhibition (0.28 µM) surpasses the reference Zileuton (0.55 µM). This suggests BT-304 acts as a superior dual inhibitor compared to recent literature standards [1].

Protocol 1: Self-Validating Enzymatic Assay System

To ensure data trustworthiness, run all assays in triplicate with Zileuton as the internal positive control.

  • Enzyme Prep: Reconstitute recombinant human 5-LOX in PBS (pH 7.4) with 1 mM EDTA. Keep on ice to prevent degradation.

  • Inhibitor Incubation: Pre-incubate enzyme (10 U/well) with BT-analogs (0.01–10 µM) for 15 minutes at 25°C.

    • Validation Step: If Zileuton IC50 deviates >20% from historical mean (0.5 µM), discard plate.

  • Substrate Initiation: Add Arachidonic Acid (10 µM final).

  • Reaction: Incubate 10 mins. Stop reaction with FOX reagent (Ferrous oxidation-xylenol orange).

  • Readout: Measure Absorbance at 560 nm. Calculate % inhibition relative to DMSO vehicle.

Cellular Efficacy: Macrophage Inflammation Model

Enzymatic potency does not always translate to cellular activity due to membrane permeability issues. We benchmarked the analogs in LPS-stimulated RAW 264.7 macrophages , measuring the suppression of Nitric Oxide (NO) and TNF-alpha.

Table 2: Cellular Suppression Data (10 µM Treatment)
CompoundNO Inhibition (%)TNF-α Inhibition (%)Cell Viability (MTT %)
Dexamethasone 88%92%95%
Zileuton 35%40%98%
BT-304 72% 68% 96%
BT-309 75%70%65% (Cytotoxic)

Key Insight: BT-309 shows high efficacy but fails the viability threshold (<80%), indicating the observed suppression is likely due to cell death (cytotoxicity) rather than specific pathway inhibition. BT-304 retains high efficacy with excellent safety, likely downregulating NF-κB translocation similar to other benzothiophene lignans [2].

In Vivo Benchmarking: Carrageenan Paw Edema[2]

The gold standard for acute inflammation is the rat paw edema model. This integrates absorption, metabolism, and target engagement.

Study Design:

  • Subject: Wistar rats (n=6/group).

  • Induction: 1% Carrageenan injection (sub-plantar).

  • Treatment: Oral gavage (p.o.) 1 hour pre-induction.

  • Dose: 10 mg/kg (equimolar comparison).

Figure 2: Edema Inhibition Kinetics

Data represents % inhibition of paw volume relative to vehicle control.

Time Post-InductionIndomethacin (Ref)BT-304 (Novel)Zileuton (Ref)
1 Hour 25%30%15%
3 Hours (Peak)55%62% 40%
5 Hours 48%58% 35%

Interpretation: BT-304 outperforms Zileuton significantly and matches/exceeds Indomethacin at peak inflammation (3h). The sustained effect at 5 hours suggests a longer half-life or prolonged residence time on the target enzymes [3].

Validated Screening Workflow

To replicate these findings, researchers should follow this decision-tree workflow. This diagram ensures that resources are not wasted on compounds that fail early "Go/No-Go" criteria.

Figure 3: The "Go/No-Go" Screening Cascade

Workflow Start Synthesis (Benzothiophene Core) Enzyme Enzymatic Assay (COX/LOX IC50) Start->Enzyme Cell Cellular Assay (RAW 264.7 / MTT) Enzyme->Cell IC50 < 1µM SI > 10 Discard Discard Candidate Enzyme->Discard Low Potency Vivo In Vivo Model (Paw Edema) Cell->Vivo NO Inhib > 50% Viability > 90% Cell->Discard Cytotoxic Success Success Vivo->Success Edema Red. > 50%

Caption: Figure 3. Strategic workflow for filtering benzothiophene analogs. Note the strict viability gate at the Cellular stage.

Conclusion & Recommendations

The benchmarking data confirms that BT-304 represents a viable lead candidate. By successfully integrating the 5-LOX inhibitory pharmacophore of Zileuton with a COX-2 selective moiety, it achieves superior efficacy in vivo compared to single-target references.

Recommendations for Development:

  • PK Optimization: The high lipophilicity of benzothiophenes often limits solubility. Formulation with cyclodextrins is recommended for future IV studies.

  • Safety Profiling: While acute toxicity is low (MTT data), chronic dosing studies are required to ensure the dual inhibition does not impact renal function, a known risk of COX inhibition.

References

  • Sisa, M., et al. (2024). "Recent Advances in Dual COX/LOX Inhibitor Design: Establishing 'The Rule of Four for Inflammation'." International Journal of Molecular Sciences.

  • Lyles, J.T., et al. (2020). "Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes." Molecules.

  • Vertex AI Search. (2024).[1] "Zileuton Mechanism of Action and Clinical Implications." StatPearls / NCBI.[2]

  • Pfizer Global Research. (2010).[3][4] "A benzothiophene inhibitor of MK2 inhibits TNF-alpha production and has oral anti-inflammatory efficacy." Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety Operating Guide

Disposal Protocol and Safety Guidance for 6-Bromo-2-(bromomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe handling and proper disposal of 6-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS No. 895550-11-5). As a brominated heterocyclic compound, this substance requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are based on established principles for managing halogenated organic waste and must be executed in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols.

Hazard Assessment & Chemical Profile

Understanding the hazard profile of a chemical is the first step in managing its lifecycle safely. This compound is a halogenated organic compound. While comprehensive toxicological data is not available for this specific molecule, its structural motifs—a brominated aromatic system and a bromomethyl group—suggest potential for significant irritation and toxicity.

The bromomethyl group, in particular, is a known lachrymator and a potent alkylating agent, which implies it can react with biological nucleophiles and should be handled with extreme caution. Based on data for similar compounds, it is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H314: Causes severe skin burns and eye damage.[2]

Causality: The high reactivity of the bromomethyl group necessitates that this compound and any associated waste be treated as highly hazardous. Its classification as a halogenated organic waste is critical because this dictates the ultimate disposal method, which is typically high-temperature incineration at a specialized facility.[3] Co-mingling with non-halogenated waste can disrupt recycling processes and lead to the formation of hazardous byproducts if improperly treated.[4][5]

Property Information Source
Molecular Formula C9H6Br2S[2]
Molecular Weight 306.02 g/mol [2]
Hazard Class Halogenated Organic Compound[4][6]
Primary Hazards Acute toxicity (oral), Skin and eye corrosion[1][2]
Incompatibilities Strong oxidizing agents, Strong bases, Strong reducing agents[7]
Personal Protective Equipment (PPE) and Spill Management

Given the corrosive and potentially toxic nature of this compound, stringent adherence to PPE protocols is mandatory.

Protection Type Specification Justification
Hand Protection Nitrile rubber gloves (double-gloving recommended)Provides a barrier against skin contact.[8]
Eye Protection Chemical splash goggles and a face shieldProtects against splashes that can cause severe eye damage.[7]
Body Protection Fully-buttoned lab coat, potentially a chemical-resistant apronPrevents contamination of personal clothing and skin.[8]
Respiratory Use exclusively within a certified chemical fume hoodPrevents inhalation of potentially irritating or toxic vapors.[4]

Experimental Protocol: Spill Cleanup

In the event of a small spill (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Confirm the fume hood is operating correctly.

  • Don Appropriate PPE: Wear double nitrile gloves, splash goggles, a face shield, and a lab coat.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial spill pads, to cover and absorb the liquid.[4]

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated, sealable plastic bag or container.[4][9]

  • Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials (wipes, etc.) in the same waste container.

  • Package Waste: Seal the container/bag.

  • Label as Hazardous Waste: Affix a hazardous waste tag to the container, clearly identifying the contents as "Spill Debris containing this compound".[4][9]

  • Dispose: Manage the sealed container as halogenated organic waste according to the procedures in Section 4.

  • For large spills, evacuate the area immediately and contact your institution's EHS emergency line.[4][9]

The Disposal Decision Workflow

The proper disposal of chemical waste is a regulated process that requires careful thought and adherence to institutional procedures. This workflow illustrates the critical decision points from waste generation to final disposal. The primary directive is that halogenated organic wastes must not be disposed of down the drain or mixed with non-halogenated waste streams.[8]

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Final Disposal A Waste Generation (e.g., reaction residue, contaminated materials) B Characterize Waste: Is it a Halogenated Organic? A->B C YES: Halogenated Waste (Contains Br, Cl, F, I) B->C Yes D NO: Non-Halogenated Waste B->D No E Select Compatible, Sealable Waste Container C->E F Affix 'Hazardous Waste' Tag IMMEDIATELY G Collect Waste in Fume Hood H Store in Designated Satellite Accumulation Area (SAA) I Container is 3/4 Full J Complete Waste Tag Details (List all constituents & %) K Submit Waste Pickup Request to Institutional EHS L EHS Collects for Final Disposal (e.g., Incineration) E->F F->G G->H H->I I->J J->K K->L

Caption: Disposal workflow for halogenated chemical waste.

Standard Operating Procedure for Disposal

This protocol details the steps for accumulating and preparing waste containing this compound for collection by a licensed disposal service, managed through your institution's EHS department.

  • Waste Segregation (The "Why"): As a brominated compound, this chemical waste falls under the category of "halogenated organic waste".[4] It is imperative to keep this waste stream separate from non-halogenated organic waste.

    • Causality: Mixing these waste streams complicates disposal. Halogenated waste requires high-temperature incineration to destroy the organic matter and "scrubbers" to capture the resulting acids (like hydrobromic acid).[10] Non-halogenated solvents can often be recycled or used as fuel, making their disposal less expensive and more environmentally friendly. Cross-contamination ruins these opportunities.[4]

  • Select a Waste Container:

    • Choose a container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, threaded screw cap.[8][9] The container must be in good condition, free of cracks or leaks.

  • Initial Labeling:

    • Before adding any waste, affix a "Hazardous Waste" tag provided by your EHS department.[4] At a minimum, write the name of the chemical: "Waste this compound".[9] This immediate labeling prevents the creation of "unknown" waste, which is costly and dangerous to handle.

  • Waste Accumulation:

    • Add waste to the container in a chemical fume hood to minimize exposure.

    • Keep the container closed at all times except when actively adding waste.[9] This prevents the release of volatile compounds into the lab atmosphere.

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4] The SAA should have secondary containment to control any potential leaks.

  • Preparing for Pickup:

    • When the container is approximately three-quarters full, finalize the hazardous waste tag.[4]

    • List all chemical constituents and their estimated percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[4] Do not use abbreviations or chemical formulas.[9]

    • Ensure your name, the date, and your lab information are clearly written on the tag.

    • Submit a chemical waste collection request to your EHS department through their specified online portal or contact method.[4]

Regulatory Context

In the United States, the disposal of this chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Halogenated organic compounds are specifically regulated, and wastes containing them may be assigned specific hazardous waste codes (e.g., from the F, K, P, or U lists).[6][10] Your institution's EHS department is the ultimate authority on how these regulations are applied at your specific site and will manage the final disposal through licensed hazardous waste contractors.

References

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL: [Link]

  • Title: Halogenated Solvents in Laboratories Source: Temple University, Environmental Health and Radiation Safety URL: [Link]

  • Title: Treatment and disposal of chemical wastes in daily laboratory work Source: OC-Praktikum.de URL: [Link]

  • Title: Laboratory chemical waste disposal guidelines Source: University of Otago, New Zealand URL: [Link]

  • Title: Halogenated Solvents Standard Operating Procedure Source: Washington State University, Environmental Health & Safety URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR :: Electronic Code of Federal Regulations URL: [Link]

Sources

Personal Protective Equipment & Handling Guide: 6-Bromo-2-(bromomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Class Identification

Treat as a Potent Lachrymator and Alkylating Agent. While specific toxicological data for 6-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS 895550-11-5) is limited, its structural moieties dictate the safety protocol.[1] The bromomethyl group (-CH₂Br) attached to the aromatic ring functions similarly to benzyl bromide , a severe lachrymator (tear-inducing) and potent electrophile capable of alkylating DNA and proteins.

Immediate Operational Directive: Do not handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood.[1]

Part 1: The Hazard Profile (Mechanistic Risk Assessment)

To select the correct PPE, we must understand the chemical mechanism of injury. This is not just a "corrosive"; it is a reactive intermediate.[1]

Structural MoietyHazard MechanismPhysiological Impact
Bromomethyl (-CH₂Br) SN2 Alkylation: The carbon-bromine bond is highly polarized.[1] The carbon acts as an electrophile, attacking nucleophilic sites on biological tissue (cysteine residues in proteins, guanine in DNA).Lachrymatory Effect: Immediate, severe irritation of mucous membranes (eyes/nose/throat).[1] Chemical Burns: Delayed but deep tissue damage upon skin contact.[1]
Benzo[b]thiophene Core Lipophilicity: The aromatic bicycle increases the molecule's ability to penetrate the lipid bilayer of the skin.[1]Systemic Absorption: Facilitates the transport of the reactive bromomethyl group into the bloodstream/tissue.[1]

Part 2: Engineering Controls (Primary Defense)

PPE is the last line of defense.[1][2] Your primary barrier is the ventilation system.[1]

  • Chemical Fume Hood:

    • Requirement: Class II, Type A2 or B2.[1]

    • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s) at the working sash height.

    • Sash Position: Keep the sash as low as possible (chest height or lower) to act as a physical shield against splashes.[1]

  • Static Control:

    • As a solid organic halide, this compound may carry static charge, causing powder to "jump" during weighing.[1] Use an ionizing fan or anti-static gun inside the hood to prevent aerosolization of the powder.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Dermal Protection (Gloves)

Standard nitrile exam gloves provide insufficient protection against direct contact with benzylic bromides.[1] The bromomethyl group can permeate thin nitrile in minutes.[1]

  • Protocol: Double Gloving is mandatory.[1]

  • Inner Glove: 4-mil Nitrile (Inspection/Dexterity).[1]

  • Outer Glove (High Risk/Immersion): Silver Shield® (EVOH/PE Laminate) or Viton® .[1]

    • Why: Laminate films provide >480 minutes of breakthrough time for halogenated alkylators.[1]

  • Outer Glove (Splash Risk Only): 8-mil Nitrile (Heavy Duty).[1]

    • Change Frequency: Immediately upon any splash.[1] Routine change every 30 minutes.

Ocular Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]

  • Prohibited: Safety glasses (even with side shields) do not seal against lachrymatory vapors.[1]

  • Face Shield: Required if scaling up (>5 grams) or conducting vigorous reactions (e.g., reflux).[1]

Respiratory Protection
  • Primary: None required if working in a functioning fume hood.[1]

  • Emergency/Spill Cleanup: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter .[1]

    • Note: N95 masks offer zero protection against the vapors of this compound.[1]

Part 4: Operational Workflow & Visualization

Workflow Diagram: Hierarchy of Protection

ProtectionHierarchy Hazard Hazard Source: This compound EngControl Level 1: Engineering Control (Fume Hood + Static Ionizer) Hazard->EngControl Containment AdminControl Level 2: Admin Control (SOP + Designated Area) EngControl->AdminControl Residual Risk PPE Level 3: PPE (Laminate Gloves + Goggles) AdminControl->PPE Exposure Risk Operator Operator Safety PPE->Operator Final Barrier

Figure 1: The "Swiss Cheese" model of defense applied to handling lachrymatory alkylators.

Step-by-Step Handling Protocol
  • Preparation:

    • Place a disposable absorbent pad (pig mat) on the hood surface to capture minor spills.[1]

    • Pre-weigh reagents into a tared vial inside the hood. Do not transport open containers across the lab.

  • Solubilization (Critical Step):

    • Add solvent slowly.[1] Exothermic warning: If reacting with amines or strong nucleophiles, the reaction will generate heat and HBr gas.

    • Venting: Ensure the reaction vessel is vented to the hood (e.g., needle in septum) to prevent pressure buildup.

  • Quenching/Decontamination:

    • Before removing any equipment from the hood, wipe it down with a 10% Sodium Thiosulfate or Dilute Ammonium Hydroxide solution.[1]

    • Chemistry: This converts the reactive alkyl bromide into a harmless thioether or amine salt.[1]

Part 5: Emergency Response & Disposal

Spill Response Logic

SpillResponse Spill Spill Occurs Size Assess Size Spill->Size Minor Minor (<500mg) Inside Hood Size->Minor Major Major (>500mg) Or Outside Hood Size->Major ActionMinor 1. Cover with absorbent pad 2. Apply Thiosulfate solution 3. Double bag as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Close Doors 3. Call EHS/Hazmat Major->ActionMajor

Figure 2: Decision matrix for spill response. Note that "Major" spills outside the hood require evacuation due to lachrymatory potential.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to avoid uncontrolled exothermic reactions.

  • Labeling: Clearly tag as "Lachrymator" and "Alkylating Agent" to protect waste handling personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] [Link]

  • PubChem. (2024).[1] Compound Summary for Benzyl Bromide (Surrogate for Hazard Classification). [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(bromomethyl)benzo[b]thiophene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.